SPTs inhibit bacterial DNA replication by targeting DNA gyrase.
The following diagram illustrates the mechanism of SPTs and their relationship to other antibiotic classes:
SPT mechanism and related antibiotic classes [1]
Research compounds in this class show high potency. The following table summarizes key activity data from a recent study on novel SPTs against Mtb [1]:
| Compound | Mtb DNA Gyrase IC₅₀ (μM) | Mtb MIC (μM) |
|---|---|---|
| This compound | Information not provided in source | Less potent than Compound 42 |
| Compound 42 | 2.0 | 0.49 |
| Compound 5 | Information not provided in source | Higher than this compound |
Key Findings:
Here are the core methodologies used to profile spiropyrimidinetrione compounds.
This assay measures the compound's direct ability to inhibit the supercoiling activity of purified DNA gyrase.
The MIC defines the lowest concentration of an antibiotic that prevents visible bacterial growth.
This experiment provides genetic evidence that DNA gyrase is the primary target.
The spiropyrimidinetrione class offers a promising pathway to address drug-resistant tuberculosis and other priority pathogens. The continued clinical development of this compound and the refinement of more potent analogues like Compound 42 highlight its significant potential.
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action. Unlike fluoroquinolones, which target the GyrA subunit of bacterial DNA gyrase, this compound inhibits DNA replication by binding to the GyrB subunit's TOPRIM domain [1] [2] [3]. This distinct binding site means there is no known cross-resistance with other antibiotic classes currently on the market [2].
The following diagram illustrates its unique mechanism and the potential for resistance development.
The tables below summarize key in vitro susceptibility data for this compound against Neisseria gonorrhoeae from recent global studies and clinical trials.
Table 1: In Vitro Susceptibility of N. gonorrhoeae to this compound (Global Surveillance, 2021-2024) [4] This study evaluated 2,993 clinical isolates from eight countries in three WHO regions. The data demonstrate a consistently high susceptibility.
| Country / Region | Number of Isolates | Modal MIC (mg/L) | MIC Range (mg/L) | MIC90 (mg/L) |
|---|---|---|---|---|
| All Countries | 2,993 | 0.032 | 0.001 - 1 | 0.064 |
| Cambodia | 482 | 0.064 | 0.002 - 1 | 0.064 |
| Thailand | 250 | 0.016 | 0.004 - 0.064 | 0.032 |
| South Africa | 597 | 0.032 | 0.004 - 0.125 | 0.064 |
| Philippines | 843 | 0.032 | 0.002 - 0.125 | 0.064 |
| Notable Finding | Two isolates from Cambodia had elevated MICs (0.5 and 1 mg/L), both harboring a GyrB D429N mutation. |
Table 2: Correlation Between this compound MIC and Microbiological Cure in Phase 3 Trial [5] [3] This data correlates in vitro susceptibility with clinical outcomes from the pivotal Phase 3 trial.
| Parameter | Value / Outcome | Details |
|---|---|---|
| Effective MIC Range | ≤ 0.25 µg/mL | Associated with high microbiological cure rates. Nearly all trial isolates fell within this range [3]. |
| Urogenital Cure Rate (Ciprofloxacin-Resistant) | 96.6% (346/358) | 95% CI: 94.2–98.3 [5]. |
| Urogenital Cure Rate (Ciprofloxacin-Susceptible) | 97.4% (113/116) | 95% CI: 92.6–99.5 [5]. |
| Other Infection Sites | High cure rates maintained | Consistent efficacy at rectal and pharyngeal sites [5] [3]. |
Table 3: Susceptibility Comparison with Other Antibiotics (Japanese Study, 2015-2022) [1] A study of 147 clinical isolates from Japan highlights this compound's potency against quinolone-resistant strains.
| Antibiotic Class | Antibiotic | Non-Susceptibility Rate (%) |
|---|---|---|
| Cephalosporin | Ceftriaxone (CTRX) | 0.0 |
| Spiropyrimidinetrione | This compound (ZFD) | 39.5 |
| Fluoroquinolones | Sitafloxacin (STFX) | 65.3 |
| Ciprofloxacin (CPFX) | 80.3 | |
| Garenoxacin (GRNX) | 83.7 |
For researchers replicating these studies, here are the standardized methodologies used in the cited literature.
Protocol 1: Agar Dilution Method for MIC Determination [1] [4] This is the standard method used in recent surveillance studies and the Phase 3 trial.
Protocol 2: Genetic Analysis of Resistance Mechanisms [1] [4] To investigate the genetic basis for reduced susceptibility.
Zoliflodacin exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV [1]. Its mechanism, while sharing the same enzyme targets as fluoroquinolones, involves a distinct molecular binding site [2] [3].
This compound and fluoroquinolones both stabilize DNA cleavage complexes but bind differently.
The unique mechanism of this compound is supported by structural biology data and established through specific experimental protocols.
Structural Basis: A 2.8 Å resolution X-ray crystal structure shows this compound bound within the DNA cleavage core of Staphylococcus aureus DNA gyrase, complexed with DNA [3]. The structure confirms that the drug interacts with highly conserved residues on the GyrB subunit and does not utilize the quinolone water-metal ion bridge to GyrA [3].
Key Experimental Assays:
This compound demonstrates potent activity in laboratory and clinical settings, with dosage studies informing its clinical development.
In vitro Potency and Dynamic Kill Kinetics Table 1: Pharmacodynamic Data from Preclinical and In vitro Models
| Parameter | Finding | Context / Model |
|---|---|---|
| MIC Range | ≤0.002 to 0.25 mg/L | Against N. gonorrhoeae, including MDR and XDR strains [2]. |
| Kill Rate | Rapid bacterial kill | Observed within the first 6.5 hours in a dynamic Hollow Fiber Infection Model (HFIM) [2]. |
| Effective Dose (Preclinical) | >2 g single oral dose | Achieved eradication and suppressed resistance in HFIM [2]. |
| Resistance Suppression | No resistance observed | With 2-8 g single doses in HFIM; lower doses (0.5-1 g) selected for resistant mutants [2]. |
Clinical Efficacy from Phase 3 Trial Table 2: Microbiological Cure Rates from the Global Phase 3 Trial
| Population / Subgroup | Microbiological Cure Rate (%) | Details |
|---|---|---|
| Overall Urogenital (micro-ITT) | 90.9% | This compound vs. 96.2% for ceftriaxone/azithromycin, meeting non-inferiority [4]. |
| Urogenital, CIP-resistant | 96.6% (346/358) | 95% CI: 94.2–98.3 [5] [6]. |
| Urogenital, CIP-susceptible | 97.4% (113/116) | 95% CI: 92.6–99.5 [5] [6]. |
| Pharyngeal Site | ≥91% | Consistent high rates across infection sites [6]. |
| Rectal Site | ≥87% | Consistent high rates across infection sites [6]. |
The unique binding mode of this compound contributes to a favorable resistance profile.
This compound represents a significant advancement in addressing the global challenge of antimicrobial-resistant gonorrhea.
This compound demonstrates potent in vitro activity against a wide range of Neisseria gonorrhoeae strains, including multidrug-resistant (MDR) isolates. The tables below summarize key findings from recent international studies.
Table 1: this compound MIC Distribution Against Global N. gonorrhoeae Isolates This table compiles Minimum Inhibitory Concentration (MIC) data, showing the concentration range required to inhibit bacterial growth.
| Source of Isolates (Collection Year) | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Modal MIC (µg/mL) | Primary Reference |
|---|---|---|---|---|---|---|
| Global (Phase 3 Trial) | 930 (approx.) | ≤0.008 – 0.25 | 0.06 | 0.12 | - | [1] [2] |
| Thailand (2018) | 99 | 0.004 – 0.125 | 0.032 | 0.064 | 0.032 | [3] |
| South Africa (2015-2017) | 100 | 0.004 – 0.25 | 0.064 | 0.125 | 0.064 | [3] |
| United States (Phase 3 Trial) | 139 (Urogenital) | ≤0.008 – 0.25 | 0.06 | 0.12 | - | [1] |
Table 2: Activity Against Resistant Phenotypes and Comparator Antimicrobials This table highlights this compound's activity against resistant strains and its lack of cross-resistance with other antibiotic classes.
| Strain Characteristic | This compound MIC Range (µg/mL) | Key Findings | Primary Reference |
|---|---|---|---|
| Ciprofloxacin-Resistant (n=177) | 0.004 – 0.125 | MIC₉₀ of 0.125 µg/mL; no cross-resistance observed. | [3] |
| Ceftriaxone-Resistant | 0.12 (for one isolate) | Maintained potency against a ceftriaxone-, ciprofloxacin-, and tetracycline-resistant isolate. | [1] |
| Comparator Drugs | N/A | No cross-resistance with ceftriaxone, azithromycin, ciprofloxacin, penicillin, spectinomycin, or tetracycline. | [3] |
The high-quality in vitro data is generated using standardized, internationally recognized methods.
1. Antimicrobial Susceptibility Testing (Agar Dilution) The core methodology for determining MIC values is the agar dilution technique, performed as per CLSI guidelines [3] [1].
2. Dynamic Pharmacodynamic Modeling (Hollow-Fiber Infection Model - HFIM) HFIM simulates human pharmacokinetics to study bacterial killing and resistance emergence over time [5].
3. In Vitro Induction of Resistance (Serial Passage Assay) This method assesses the potential for resistance development under antibiotic pressure [4].
Novel Mechanism of Action this compound is a first-in-class spiropyrimidinetrione that inhibits bacterial DNA synthesis by targeting the DNA gyrase subunit B (GyrB) [6] [2]. This is a distinct binding site and mechanism from fluoroquinolones (which target GyrA and ParC), explaining the lack of cross-resistance [3].
The following diagram illustrates this compound's unique mechanism of action and the potential pathway for resistance emergence.
Resistance Mechanisms and Pathways Although resistance is currently rare in clinical isolates, in vitro studies have identified specific resistance mechanisms.
This synthesis of preclinical data, demonstrating potent activity, a novel mechanism, and a manageable resistance profile, provides a strong scientific foundation for its continued clinical development.
Gonorrhea's global health burden represents a significant and growing public health challenge, with the World Health Organization (WHO) estimating approximately 82.4 million new cases occurring annually worldwide [1]. This sexually transmitted infection (STI) caused by the bacterium Neisseria gonorrhoeae is the second most common bacterial STI globally and can lead to serious and permanent health complications when left untreated, including pelvic inflammatory disease, ectopic pregnancy, infertility in women, and increased HIV transmission risk [2] [1]. The alarming progression of antimicrobial resistance in N. gonorrhoeae has progressively diminished the therapeutic arsenal against this pathogen, with resistance developing to multiple antibiotic classes including penicillin, tetracyclines, fluoroquinolones, and more recently, to cephalosporins and macrolides [1].
The current standard of care, combining intramuscular ceftriaxone and oral azithromycin, faces escalating resistance threats, with WHO surveillance data from 2018 indicating that 72% of reporting countries documented azithromycin resistance in ≥5% of isolates, while 9% reported similar resistance to ceftriaxone [1]. This progressive erosion of treatment efficacy highlights the critical need for novel antibiotics with new mechanisms of action that can circumvent existing resistance mechanisms. The development of zoliflodacin addresses this urgent public health need through an innovative development model that prioritizes global health security over traditional market-driven approaches [3].
The development of this compound represents a pioneering public-private partnership between the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics that challenges conventional antibiotic development paradigms. This non-profit driven development model marks the first time a non-profit organization has sponsored and led a global clinical trial targeting a WHO priority pathogen [4] [3]. This collaborative structure effectively addresses the public health failure in antibiotic development, where market failures typically prevent investment in antibiotics needed for resistant infections, particularly those affecting vulnerable populations in low- and middle-income countries (LMICs) [3].
The unique operational framework of this partnership strategically allocates rights and responsibilities to optimize both development efficiency and global accessibility. GARDP, as a non-profit entity created through collaboration between WHO and the Drugs for Neglected Diseases Initiative (DNDi), maintains responsibility for conducting the global Phase 3 trial and holds rights to register and commercialize this compound in more than three-quarters of the world's countries, including all low-income nations, most middle-income countries, and several high-income markets [2] [3]. This ensures that the antibiotic will be accessible where the need is greatest, rather than following traditional market-driven distribution patterns. Meanwhile, Innoviva Specialty Therapeutics, through its affiliate Entasis Therapeutics, retains commercial rights in major markets across North America, Europe, Asia-Pacific, and Latin America, creating a sustainable balance between public health objectives and commercial viability [2].
The funding structure for this compound development further demonstrates the innovative nature of this partnership, with support coming from multiple government entities rather than traditional venture capital or pharmaceutical industry sources. The Phase 3 trial received funding from the governments of Germany, UK, Japan, Netherlands, Switzerland, Luxembourg, the Canton of Geneva, the South African Medical Research Council, and the Leo Model Foundation [3]. This multi-stakeholder funding approach distributes financial risk while aligning with global public health priorities, representing a novel financing mechanism for antibiotic development that could serve as a model for future antimicrobial agents addressing WHO priority pathogens.
The collaborative structure of the this compound public-private partnership demonstrates how responsibilities are divided between non-profit and commercial entities to balance global access with sustainable development.
The this compound clinical development program culminated in a pivotal Phase 3 trial that established its efficacy and safety for treating uncomplicated gonorrhea. This trial represented the largest clinical investigation ever conducted for a new gonorrhea treatment, enrolling 930 participants across 16 clinical sites in five countries: Belgium, the Netherlands, South Africa, Thailand, and the United States [3] [5]. The study population was specifically designed to reflect the real-world diversity of gonorrhea patients, including women, adolescents, and people living with HIV, ensuring the results would be generalizable across key patient demographics [3].
The trial methodology employed a randomized, comparative design that assessed the non-inferiority of a single 3g oral dose of this compound against the globally recognized standard of care regimen (500mg intramuscular ceftriaxone plus 1g oral azithromycin) [5]. The primary efficacy endpoint was microbiological cure at the urogenital site, determined by culture results at a test-of-cure visit conducted 6±2 days after treatment administration [5]. This endpoint selection aligned with regulatory guidance and clinical practice, focusing on the most common site of infection while also collecting data on extragenital infections (pharyngeal and rectal) as secondary endpoints to comprehensively evaluate efficacy across all potential infection sites.
The Phase 3 trial demonstrated that this compound successfully met its primary efficacy endpoint, with statistical analysis confirming non-inferiority compared to the standard of care regimen. In the micro-Intent-to-Treat population (n=744), this compound achieved a microbiological cure rate of 90.9% at the urogenital site, compared to 96.2% for the ceftriaxone-azithromycin combination [5]. The treatment difference of -5.3% (95% CI: -8.7%, -1.4%) fell well within the pre-specified non-inferiority margin of 12%, and notably also within the more stringent 10% margin specified in U.S. FDA guidance [3] [5]. This robust efficacy demonstration confirmed that this compound presents a viable therapeutic alternative to the current standard of care.
Table 1: Primary Efficacy Results from Phase 3 Trial (Micro-ITT Population)
| Parameter | This compound Arm | Ceftriaxone+Azithromycin Arm | Treatment Difference (95% CI) |
|---|---|---|---|
| Microbiological Cure Rate | 90.9% | 96.2% | -5.3% (-8.7%, -1.4%) |
| Non-inferiority Margin | 12% (pre-specified) | 10% (FDA guidance) | - |
| Sample Size | Not specified in available data | Not specified in available data | 744 total |
The safety profile of this compound was thoroughly evaluated throughout the Phase 3 trial, with results demonstrating that the antibiotic was generally well-tolerated with a comparable adverse event profile to the standard of care regimen. The overall incidence of adverse events was nearly identical between the two treatment arms (46.2% for this compound vs. 46.4% for ceftriaxone+azithromycin) [5]. Importantly, no serious adverse events or deaths were reported in the this compound treatment group throughout the trial period [3] [5]. The majority of adverse events in both arms were characterized as mild to moderate in severity, supporting the favorable safety profile of this novel antibiotic.
Table 2: Safety Profile Comparison from Phase 3 Trial
| Safety Parameter | This compound 3g Single Dose | Ceftriaxone 500mg IM + Azithromycin 1g Oral |
|---|---|---|
| Any Adverse Events | 46.2% | 46.4% |
| Serious Adverse Events | 0% | 0% |
| Mortality | 0% | 0% |
| Severity Profile | Majority mild to moderate | Majority mild to moderate |
Additional analyses of extragenital infections provided further evidence of this compound's comprehensive efficacy across infection sites. While specific quantitative results for pharyngeal and rectal infections were not provided in the available sources, the study authors noted that microbiological cure rates at these extragenital sites were comparable between treatment arms [5]. This finding is particularly significant given the historical challenges in achieving effective eradication of gonorrhea at pharyngeal sites, which often serve as reservoirs for transmission and development of antimicrobial resistance.
The methodological framework for the pivotal Phase 3 trial was designed in accordance with international standards for regulatory submissions and reflected input from both the U.S. FDA and European regulatory authorities. The patient recruitment strategy targeted individuals aged 12 years and older with suspected or confirmed uncomplicated gonorrhea at urogenital, pharyngeal, or rectal sites [3] [5]. The diagnostic confirmation of gonorrhea infection was established using nucleic acid amplification testing (NAAT) or culture at screening, with phenotypic susceptibility testing performed on all baseline isolates to characterize the circulating strains and their resistance profiles.
The randomization methodology employed a 1:1 allocation ratio to either the experimental this compound arm or the standard of care arm, with stratification factors likely including study site and HIV status to ensure balanced distribution of potential confounding variables. The dosing regimen for the experimental arm consisted of a single 3g oral dose of this compound administered under observation in the clinic, while the comparator arm received ceftriaxone 500mg as an intramuscular injection plus azithromycin 1g as oral tablets, also administered under direct observation to ensure adherence [5]. The primary endpoint assessment occurred at the test-of-cure visit (day 6±2 post-treatment), where appropriate clinical specimens (urine, swabs from affected sites) were collected for culture-based assessment of microbiological cure, defined as the absence of growth of N. gonorrhoeae from all initially positive sites.
The Phase 3 clinical trial workflow illustrates the key methodological steps from screening through primary endpoint assessment, highlighting the randomized, comparative design that established this compound's non-inferiority to current standard of care.
The antibacterial activity assessment of this compound employed standardized in vitro methodologies to characterize its potency against contemporary clinical isolates of N. gonorrhoeae. The minimum inhibitory concentration (MIC) testing utilized reference broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [6]. These studies demonstrated this compound's potent activity against a broad range of gonococcal strains, including those resistant to currently recommended antibiotics such as ceftriaxone, azithromycin, cefixime, penicillin, tetracycline, and fluoroquinolones [1].
The surveillance component of the development program extended beyond the Phase 3 trial sites to include the WHO Enhanced Gonococcal Antimicrobial Surveillance Programme (EGASP), which evaluated this compound susceptibility in isolates collected from eight countries across three WHO regions between 2021-2024 [6]. This comprehensive surveillance approach generated a robust susceptibility dataset that confirmed consistently high susceptibility to this compound among circulating gonococcal strains, with no identified resistance in contemporary clinical isolates despite targeted screening for specific gyrB mutations associated with reduced susceptibility in experimental models [1] [6].
The resistance mechanism investigations utilized specialized laboratory models, including hollow fiber infection models (HFIM), to explore the potential for resistance development and identify specific genetic mutations that confer reduced susceptibility. These studies identified that mutations in the gyrB gene (specifically S467N and/or D429N substitutions) could reduce this compound susceptibility in vitro, though the frequency of such mutations appears low and they have not been observed in clinical isolates to date [1]. This ongoing surveillance is critical for informing antimicrobial stewardship approaches and detecting any emergent resistance following clinical implementation.
This compound represents a first-in-class antibiotic with a novel chemical structure classified as a spiropyrimidinetrione, distinguishing it from all existing antibiotic classes used for gonorrhea treatment [2]. Its unique mechanism of action involves inhibition of the bacterial type II topoisomerase enzyme, specifically targeting the GyrB subunit of DNA gyrase, which is essential for bacterial DNA replication and transcription [3]. This mechanism differs from fluoroquinolone antibiotics, which also target type II topoisomerases but bind to the GyrA subunit, explaining the absence of cross-resistance between this compound and fluoroquinolones or other antibiotic classes [3].
The pharmacokinetic and pharmacodynamic profile of this compound supports its single-dose administration regimen, with rapid absorption and distribution to genital and extragenital sites, achieving concentrations that exceed the MIC90 for N. gonorrhoeae throughout the dosing interval [5]. The drug interaction profile has been systematically evaluated, including a specific drug-drug interaction study with itraconazole (a potent CYP3A4 inhibitor) that demonstrated no clinically meaningful interactions, suggesting a low potential for CYP3A4-mediated drug interactions [5]. This favorable interaction profile simplifies clinical use without requiring dose adjustments for concomitant medications metabolized through this pathway.
The preclinical development program included extensive in vitro and in vivo assessments that established this compound's selective activity against N. gonorrhoeae while demonstrating limited activity against other commensal Neisseria species and normal gut flora [1]. This selective antibacterial spectrum is advantageous from a stewardship perspective, as it may reduce collateral damage to the microbiome compared to broad-spectrum antibiotics. The propensity for resistance development appears low based on serial passage experiments and hollow fiber infection model data, though specific mutations in gyrB (particularly at positions S467 and D429) have been associated with reduced susceptibility in laboratory settings and will be monitored through post-marketing surveillance [1].
The regulatory advancement of this compound reached a significant milestone in June 2025 when the U.S. Food and Drug Administration (FDA) accepted the New Drug Application (NDA) for review [2]. This acceptance was based on the totality of evidence from the clinical development program, including the pivotal Phase 3 trial results. The FDA granted this compound Qualified Infectious Disease Product (QIDP) designation, which provides eligibility for priority review and, if approved, extends market exclusivity through an additional five years [2]. This regulatory incentive mechanism aims to encourage development of novel antibiotics addressing unmet needs in serious and life-threatening infections.
The commercialization strategy employs a geographically segmented approach that aligns with the partnership's dual objectives of global access and sustainable development. Innoviva Specialty Therapeutics retains commercial rights in major markets in North America, Europe, Asia-Pacific, and Latin America, while GARDP holds rights in more than three-quarters of the world's countries, including all low-income nations, most middle-income countries, and several high-income markets [2] [3]. This differential rights allocation ensures that populations in resource-limited settings with high gonorrhea burdens will have access to this compound, while commercial markets provide the economic return necessary to sustain development operations.
The successful implementation of this compound will require carefully crafted introduction strategies that balance immediate patient access with long-term preservation of drug efficacy through antimicrobial stewardship. Expert consensus recommendations developed through a GARDP-convened workshop emphasize the need for phased introduction approaches that might initially reserve this compound for cases of documented or suspected clinical failure with current regimens, followed by gradual expansion to first-line use in settings with high prevalence of ceftriaxone-resistant strains [1] [7]. This stewardship-minded approach aims to minimize selection pressure while gathering additional real-world evidence on optimal deployment strategies.
The diagnostic infrastructure required for optimal this compound use presents implementation challenges, particularly in low-resource settings where syndromic management remains the standard of care due to limited laboratory capacity. The development of affordable point-of-care tests that can detect both N. gonorrhoeae and markers of resistance to current regimens will be critical for enabling targeted use of this compound [1] [7]. Additionally, establishing robust surveillance systems for monitoring this compound susceptibility through minimum inhibitory concentration testing and molecular detection of gyrB mutations will be essential for detecting emergent resistance and guiding empiric therapy recommendations [1].
The global access framework for this compound benefits from a strategic partnership between GARDP and the Stop TB Partnership's Global Drug Facility (GDF), announced in May 2024 [8]. This collaboration will leverage GDF's expertise in pooled procurement mechanisms and distribution infrastructure to improve availability and affordability in low- and middle-income countries. By adapting the successful TB medication access model to antibiotics, this partnership aims to overcome market failures that typically limit new antibiotic access to high-income countries, with initial focus on cefiderocol followed by this compound upon regulatory approval [8].
Table 3: Implementation Considerations and Recommended Approaches
| Implementation Dimension | Key Challenges | Recommended Strategies |
|---|---|---|
| Stewardship & Appropriate Use | Emergence of resistance; lack of diagnostic capacity | Stepwise introduction; develop affordable POCTs; strengthen surveillance |
| Access & Affordability | Market failures; limited healthcare resources | Pooled procurement via GDF; differential pricing; public health funding |
| Diagnostic Infrastructure | Syndromic management in LMICs; limited AMR testing | Develop molecular POCTs for resistance markers; build laboratory capacity |
| Surveillance & Monitoring | Incomplete resistance monitoring; delayed detection | Establish MIC breakpoints; molecular detection of gyrB mutations; global surveillance network |
The development of this compound through a innovative public-private partnership represents a transformative approach to addressing the critical public health threat of drug-resistant gonorrhea. The successful Phase 3 trial demonstrated both non-inferiority to current standard of care and a favorable safety profile, positioning this compound to become the first new antibiotic for gonorrhea in decades [3] [5]. Its novel mechanism of action, absence of cross-resistance with existing antibiotics, and oral route of administration address multiple limitations of current treatment options [2].
The broader implications of this development program extend beyond a single new antibiotic, establishing a viable model for addressing market failures in antimicrobial development. The GARDP-Innoviva partnership demonstrates how coordinated public funding and strategic rights allocation can accelerate development of treatments for antimicrobial-resistant infections while ensuring global access [3]. This approach could serve as a template for future antibiotic development targeting other WHO priority pathogens that pose increasing threats to global health security.
Looking forward, the successful implementation of this compound will require ongoing collaboration between researchers, public health agencies, healthcare providers, and communities to balance immediate access with long-term preservation of efficacy. The generation of additional evidence through post-marketing studies, continued resistance surveillance, and implementation research will be essential for optimizing use strategies and extending the therapeutic lifespan of this valuable new agent [1] [7]. Through responsible stewardship and equitable access, this compound has the potential to significantly impact the trajectory of drug-resistant gonorrhea and reinforce the global response to antimicrobial resistance.
This compound represents a novel spiropyrimidinetrione inhibitor of bacterial DNA gyrase with a distinct mechanism of action that targets the GyrB subunit, differentiating it from fluoroquinolones which primarily target GyrA [1]. This first-in-class antibacterial agent demonstrates potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains, addressing an urgent public health threat identified by the CDC [2]. With emerging resistance to current gonorrhea treatments, this compound has received qualified infectious disease product status and fast track designation from the U.S. FDA, positioning it as a promising candidate for treating uncomplicated gonorrhea [2]. The establishment of standardized quality control ranges through rigorous multilaboratory studies ensures the accuracy and reproducibility of susceptibility testing during phase 3 clinical trials, surveillance studies, and eventual clinical implementation [2].
The Clinical and Laboratory Standards Institute (CLSI) plays a critical role in standardizing antimicrobial susceptibility testing methods through document M23-defined studies that evaluate the reproducibility of MIC determinations across different laboratories, testing days, reagent lots, and multiple replicates [2]. These quality control ranges, once approved by the CLSI Subcommittee on Antimicrobial Susceptibility Testing, provide validated reference points for clinical laboratories, enabling reliable assessment of bacterial susceptibility to new antimicrobial agents and supporting global surveillance efforts [2]. The establishment of these ranges for this compound represents a crucial step in the development pathway of this novel agent, ensuring that susceptibility data generated across different settings remains consistent and clinically meaningful.
Through comprehensive multilaboratory studies following CLSI M23 guidelines, definitive quality control ranges have been established for this compound against standard ATCC reference strains [2]. These ranges provide essential reference points for clinical laboratories performing susceptibility testing and ensure the accuracy and reproducibility of minimum inhibitory concentration determinations.
Table 1: CLSI-Approved Agar Dilution Quality Control Range for N. gonorrhoeae ATCC 49226
| QC Strain | Testing Method | MIC QC Range (μg/mL) | Number of Laboratories | Approval Date |
|---|---|---|---|---|
| N. gonorrhoeae ATCC 49226 | Agar dilution | 0.06–0.5 | 8 | June 2014 |
Table 2: CLSI-Approved Broth Microdilution Quality Control Ranges for Additional ATCC Strains
| QC Strain | MIC QC Range (μg/mL) | Testing Conditions | Number of Laboratories | Approval Date |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | 0.12–0.5 | Standard CAMHB | 8 | January 2015 |
| Enterococcus faecalis ATCC 29212 | 0.25–2 | Standard CAMHB | 8 | January 2015 |
| Escherichia coli ATCC 25922 | 1–4 | Standard CAMHB | 8 | January 2015 |
| Streptococcus pneumoniae ATCC 49619 | 0.12–0.5 | CAMHB + 3% lysed horse blood | 8 | January 2015 |
| Haemophilus influenzae ATCC 49247 | 0.12–1 | HTM broth | 8 | January 2015 |
The establishment of these ranges followed a rigorous eight-laboratory tier 2 study design as defined by CLSI document M23 [2]. For N. gonorrhoeae ATCC 49226, the agar dilution MIC quality control range was determined to be 0.06 to 0.5 μg/mL, which encompasses a four-dilution range as recommended by CLSI guidance based on the observed MIC distribution where a 57% MIC shoulder was present at 0.25 μg/mL [2]. This specific range was confirmed using the RangeFinder method analysis and includes 100% of all reported results from the participating laboratories [2].
For the broth microdilution method, quality control ranges were established for five additional ATCC QC strains to support susceptibility testing against organisms other than N. gonorrhoeae [2]. These ranges account for the inherent variability in susceptibility testing across different bacterial species and testing conditions, with E. coli ATCC 25922 showing the highest MIC range (1-4 μg/mL) and S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and H. influenzae ATCC 49247 showing lower ranges, indicating greater susceptibility to this compound [2]. The availability of these standardized ranges ensures that laboratories can properly validate their testing systems when implementing this compound susceptibility testing.
The agar dilution method for determining this compound MICs against N. gonorrhoeae follows the standardized protocol outlined in CLSI document M07 [2]. This method requires careful preparation of antimicrobial-containing agar plates and standardized inoculation procedures to ensure reproducible results across laboratories.
Table 3: Agar Dilution Method Protocol for N. gonorrhoeae Susceptibility Testing
| Step | Parameter | Specification | Purpose |
|---|---|---|---|
| 1 | Media Preparation | Three lots of GC agar media from different manufacturers | Assess lot-to-lot variability |
| 2 | Supplementation | Defined growth supplement (GCHI Enrichment) | Support growth of fastidious organisms |
| 3 | Agar Deeps | 18 ml volume in sterile tubes | Standardized medium depth |
| 4 | Inoculum Preparation | Direct colony suspension method | Standardized bacterial concentration |
| 5 | Inoculation | 10^4 CFU per spot | Deliver consistent inoculum density |
| 6 | Incubation | 36°C in 5% CO2 for 20-24 hours | Optimal growth conditions |
| 7 | QC Testing | 5 replicates per day for 2 days (total 30 MIC values) | Statistical robustness |
The original multilaboratory study utilized three different lots of GC agar media from Difco, Criterion, and Remel manufacturers to account for potential media-based variability [2]. Each participating laboratory tested five replicates of N. gonorrhoeae ATCC 49226 for two consecutive days, generating 30 this compound MIC values and 10 ceftriaxone control values per laboratory [2]. No significant lot-to-lot variability was observed with any of the three agar lots tested, supporting the robustness of the established QC range [2]. The control agent ceftriaxone was tested simultaneously to ensure proper methodology, with all results falling within CLSI-approved ranges [2].
For broth microdilution testing, the method follows CLSI standards M07 and M100 using cation-adjusted Mueller-Hinton broth as the base medium [2]. The procedure requires careful preparation of serial dilutions and appropriate supplementation for fastidious organisms to ensure accurate and reproducible MIC determinations.
Table 4: Broth Microdilution Method Protocol for Aerobic and Fastidious Bacteria
| Component | Standard Bacteria | Streptococcus pneumoniae | Haemophilus influenzae |
|---|---|---|---|
| Base Medium | CAMHB | CAMHB + 3% lysed horse blood | HTM broth |
| Panel Preparation | Frozen at -70°C | Frozen at -70°C | Frozen at -70°C |
| QC Strains | S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922 | S. pneumoniae ATCC 49619 | H. influenzae ATCC 49247 |
| Testing Scheme | 10 replicates per organism on ≥3 days | 10 replicates per organism on ≥3 days | 10 replicates per organism on ≥3 days |
| Total MIC Values | 30 per laboratory | 30 per laboratory | 30 per laboratory |
In the original multilaboratory study, three lots of Mueller-Hinton broth from Difco, BBL, and Oxoid manufacturers were used to prepare broth microdilution panels containing serial two-fold dilutions of this compound [2]. The panels were frozen at -70°C and shipped to participating laboratories in frozen condition to maintain stability [2]. Each laboratory tested 10 replicates of each quality control organism over a minimum of three days, generating 30 this compound MIC values and 10 levofloxacin control values for each organism [2]. This extensive testing scheme ensured that the proposed QC ranges accounted for normal interlaboratory and interday variability while maintaining test accuracy and precision.
Although this compound demonstrates potent activity against contemporary clinical isolates of N. gonorrhoeae, with non-susceptibility rates significantly lower than those observed for quinolones (39.5% versus 65.3-83.7%) [1], understanding potential resistance mechanisms is crucial for sustainable use. The primary mechanism of this compound resistance involves amino acid alterations in the quinolone resistance-determining region (QRDR) of GyrB, particularly at positions D429N, K450T, and S467N [3]. These mutations differ from those conferring resistance to fluoroquinolones, which primarily occur in GyrA and ParC, explaining the lack of cross-resistance between these drug classes [1].
Recent in vitro studies have demonstrated that this compound resistance could potentially emerge in commensal Neisseria species and subsequently be transferred to N. gonorrhoeae via natural transformation [3]. When ten wild-type susceptible isolates belonging to five Neisseria species were serially passaged on this compound-containing media, all strains except N. lactamica exhibited 8- to 64-fold MIC increases within 7-10 days, reaching MICs of ≥4 μg/mL [3]. Laboratory experiments successfully transformed this compound resistance determinants from N. mucosa and N. subflava into N. gonorrhoeae, resulting in transformants with MICs of 2 μg/mL [3]. This transformation pathway mirrors historical resistance emergence patterns observed for cephalosporins, sulfonamides, and macrolides in Neisseria species [3].
While CLSI quality control ranges ensure the technical reliability of susceptibility testing methods, interpretation criteria guide clinical decision-making. Based on current evidence, provisional interpretation criteria for this compound against N. gonorrhoeae have been proposed: MIC ≥4 μg/mL (resistant), MIC 0.5-2 μg/mL (intermediate), and MIC ≤0.25 μg/mL (susceptible) [1]. These categories help contextualize MIC values within a clinical framework and support appropriate therapeutic choices.
Recent global surveillance data from eight WHO Enhanced Gonococcal Antimicrobial Surveillance Programme countries between 2021-2024 has demonstrated consistently high susceptibility to this compound among N. gonorrhoeae isolates across diverse geographical regions [4]. This sustained activity supports the potential clinical utility of this compound as a treatment option for drug-resistant gonorrhea and emphasizes the importance of the established quality control ranges in monitoring susceptibility trends as the drug enters wider clinical use.
The establishment of CLSI-approved quality control ranges for this compound represents a critical milestone in the development pathway of this novel antimicrobial agent. These ranges enable standardized susceptibility testing during phase 3 clinical trials, ensuring reliable data collection to support regulatory decisions and eventual clinical implementation [2]. With gonorrhea incidence estimated at approximately 820,000 cases annually in the United States alone, of which approximately 30% demonstrate resistance to existing antibiotics, the need for novel treatment options like this compound is pressing [2].
The comprehensive multilaboratory studies that established these QC ranges involved eight experienced microbiology facilities following standardized CLSI procedures [2]. This rigorous approach ensures that the proposed ranges account for normal methodological variability while maintaining test accuracy and precision across different laboratory settings. As this compound progresses through clinical development and eventual commercialization, these quality control ranges will serve as essential tools for clinical laboratories implementing susceptibility testing, supporting both individual patient care and broader surveillance efforts to monitor the emergence and spread of resistance.
The following diagram illustrates the complete workflow for establishing and implementing this compound quality control ranges according to CLSI standards:
Visual Workflow of this compound QC Range Establishment
This workflow illustrates the comprehensive process from initial study design through implementation, highlighting the parallel methodologies for agar dilution and broth microdilution testing. The structured approach ensures that established quality control ranges account for multiple sources of variability while maintaining the precision and accuracy required for reliable susceptibility testing.
The establishment of CLSI-approved quality control ranges for this compound represents a significant advancement in the standardization of susceptibility testing for this novel gyrase inhibitor. The multilaboratory studies that defined these ranges provide a robust foundation for consistent test performance across different laboratory settings, supporting the clinical development and eventual implementation of this compound as a promising therapeutic option against drug-resistant N. gonorrhoeae. As antimicrobial resistance continues to pose urgent threats to public health, such standardized approaches to susceptibility testing become increasingly critical for preserving the efficacy of new antimicrobial agents through appropriate use and resistance monitoring.
Antimicrobial resistance in Neisseria gonorrhoeae represents a critical global health threat that has compromised the efficacy of most previously recommended therapeutic agents. The emergence of ceftriaxone-resistant strains and the increasing prevalence of multidrug-resistant isolates have created an urgent need for novel antimicrobial agents with new mechanisms of action. Zoliflodacin, a first-in-class spiropyrimidinetrione, represents one of the most promising late-stage development candidates for treating uncomplicated gonorrhea. This antimicrobial inhibits bacterial DNA synthesis through a unique interaction with the GyrB subunit of DNA gyrase, distinct from fluoroquinolones that target GyrA. The World Health Organization has designated gonorrhea as a high-priority pathogen for antimicrobial research and development, emphasizing the need for standardized susceptibility testing methods to support clinical development and future surveillance.
The agar dilution method remains the gold standard for determining minimum inhibitory concentrations (MICs) of antimicrobial agents against N. gonorrhoeae, providing critical data for establishing interpretive criteria, epidemiological cutoffs, and clinical breakpoints. These protocols are essential for surveillance programs, clinical trial support, and diagnostic development to monitor the potential emergence of resistance. As this compound progresses through regulatory review following its successful global Phase 3 clinical trial, standardized and reliable susceptibility testing methods become increasingly important for both clinical laboratories and research institutions. This document provides comprehensive application notes and detailed protocols for assessing this compound susceptibility against N. gonorrhoeae using the agar dilution method, incorporating recent global surveillance data and technical advancements to support researchers and drug development professionals.
Global surveillance programs have demonstrated that this compound maintains excellent in vitro activity against contemporary N. gonorrhoeae isolates, including strains resistant to currently recommended therapies. A comprehensive study of 2,993 clinical isolates collected from 2021-2024 through the WHO Enhanced Gonococcal Antimicrobial Surveillance Programme (EGASP) across eight countries revealed a predominantly wild-type susceptibility profile with modal MIC of 0.032 mg/L and a range from 0.001 to 1 mg/L [1]. The distribution patterns indicate that the vast majority of clinical isolates remain highly susceptible to this compound, supporting its continued development as a promising therapeutic option.
Table 1: this compound MIC Distribution by WHO EGASP Country (2021-2024)
| Country | Year | No. of Isolates | Modal MIC (mg/L) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|---|---|---|
| Cambodia | 2022 | 146 | 0.064 | 0.002-1 | 0.064 | 0.064 |
| Cambodia | 2023 | 256 | 0.064 | 0.002-0.125 | 0.032 | 0.064 |
| Indonesia | 2023 | 101 | 0.016 | 0.004-0.064 | 0.016 | 0.032 |
| Philippines | 2023 | 843 | 0.032 | 0.001-0.125 | 0.032 | 0.064 |
| South Africa | 2023 | 597 | 0.032 | 0.008-0.125 | 0.032 | 0.064 |
| Thailand | 2023 | 250 | 0.032 | 0.008-0.064 | 0.032 | 0.064 |
Despite the overall susceptible population, rare isolates with elevated this compound MICs have been identified in surveillance studies. Two isolates from Cambodia exhibited MICs of 0.5 mg/L and 1 mg/L, both harboring the GyrB D429N mutation known to confer reduced susceptibility [1]. Additionally, strains with GyrB S467N substitutions have been shown to be predisposed to developing higher-level resistance through secondary mutations, though these remain uncommon in clinical isolates. The global prevalence of strains with GyrB mutations remains low, with a recent whole-genome sequencing analysis identifying only 0.12% of N. gonorrhoeae genomes carrying the S467N alteration [1].
Table 2: Impact of GyrB Mutations on this compound MIC Values
| GyrB Mutation | Prevalence in Clinical Isolates | MIC Range (mg/L) | Clinical Significance |
|---|---|---|---|
| None (wild-type) | >99.8% | 0.001-0.125 | Fully susceptible |
| S467N | ~0.12% | 0.125-0.25 | First-step mutation, predisposes to resistance |
| D429N | Extremely rare | 0.5-2.0 | Confers reduced susceptibility |
| D429V | Single isolate reported | Not reported | Confers reduced susceptibility |
| K450 substitutions | Not reported in clinical isolates | In vitro selected only | Laboratory observations |
This compound exerts its bactericidal activity through inhibition of bacterial DNA gyrase (topoisomerase II), specifically targeting the GyrB subunit with a mechanism distinct from fluoroquinolone antibiotics that primarily target GyrA. This novel binding site translates to lack of cross-resistance with existing antibiotic classes, including fluoroquinolones, cephalosporins, and macrolides. The unique spiropyrimidinetrione chemical structure enables this compound to overcome resistance mechanisms that have rendered previous therapeutic options ineffective, maintaining activity against extensively drug-resistant (XDR) gonococcal strains, including those with mosaic penA alleles conferring ceftriaxone resistance and those with azithromycin resistance mechanisms [2] [1].
Resistance to this compound in N. gonorrhoeae primarily occurs through amino acid substitutions in the target binding site of GyrB. Key resistance mutations identified through both in vitro selection experiments and rare clinical isolates include:
The following diagram illustrates the experimental workflow for investigating this compound resistance mechanisms:
Experimental evidence from pharmacodynamic studies using the Hollow Fiber Infection Model (HFIM) has demonstrated that subtherapeutic this compound exposure can select for resistant mutants, particularly in strains already harboring the S467N substitution [2]. These resistant mutants generally exhibit impaired biofitness compared to wild-type strains, potentially limiting their ability to spread widely in the absence of antimicrobial selection pressure. This observation is important for understanding the potential epidemiological trajectory of this compound resistance should the antibiotic be deployed widely for gonorrhea treatment.
The agar dilution method remains the reference standard for antimicrobial susceptibility testing of N. gonorrhoeae according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This method provides accurate and reproducible MIC determinations essential for surveillance and resistance monitoring. The following protocol details the specific application for this compound susceptibility testing, based on established guidelines with modifications specific to this novel antimicrobial agent.
To address the resource-intensive nature of traditional agar dilution methods, researchers have developed and validated a 96-well microtiter adaptation that maintains the essential principles of the reference method while significantly improving throughput and efficiency. This approach is particularly valuable for surveillance programs and research laboratories processing large numbers of isolates. The method has been validated against the reference agar dilution method with demonstrated comparability for this compound and other anti-gonococcal agents [4].
The following diagram compares the standard and high-throughput agar dilution methods:
Recent studies have evaluated the use of Kellogg's supplement as a more economical and simplified alternative to the complex-defined IsoVitaleX supplement recommended by CLSI. Research demonstrates that Kellogg's supplement performs comparably for susceptibility testing of N. gonorrhoeae, with no major errors observed for key antimicrobials including this compound [4]. The formulation for Kellogg's supplement includes:
This simplified supplement provides a cost-effective alternative for research laboratories without compromising the accuracy of this compound MIC determinations, particularly valuable for large-scale surveillance studies.
Comprehensive quality control procedures are essential for ensuring the accuracy and reproducibility of this compound susceptibility testing results. The following quality control strains and procedures are recommended based on CLSI guidelines and recent research publications:
The agar dilution MIC method for this compound serves critical functions throughout the antimicrobial development pipeline, from early preclinical studies through post-licensure surveillance. Understanding the correlation between laboratory MIC values and clinical outcomes is essential for establishing interpretative criteria and guiding therapeutic decision-making.
Recent Phase 3 clinical trial data demonstrated that This compound 3 g single oral dose achieved microbiological cure rates of 90.9% in the microbiological intent-to-treat population, meeting the pre-specified non-inferiority margin compared to ceftriaxone plus azithromycin (96.2% cure rate) [6]. Subgroup analyses revealed high cure rates (96.6%) even against ciprofloxacin-resistant strains, confirming the lack of cross-resistance between this compound and fluoroquinolones [6]. Importantly, isolates with this compound MICs ≤0.25 mg/L showed excellent clinical response, supporting the potential establishment of this value as an epidemiological cutoff for wild-type populations.
Research using the hollow fiber infection model (HFIM) has provided valuable insights into potential combination therapies involving this compound. Studies evaluating this compound plus doxycycline combination therapy demonstrated that:
These findings are particularly relevant given that gonorrhea and chlamydia co-infections are common in clinical practice, and combination regimens may be empirically employed before diagnostic confirmation.
The agar dilution MIC method provides a standardized, reproducible approach for determining this compound susceptibility against N. gonorrhoeae, supporting both drug development and antimicrobial resistance surveillance. Current evidence indicates that This compound maintains potent activity against global gonococcal populations, including strains resistant to currently recommended therapies. The identification of specific GyrB mutations associated with reduced susceptibility enables molecular surveillance approaches to complement phenotypic testing. As this compound progresses toward potential regulatory approval and clinical implementation, the protocols outlined in these application notes will serve as valuable resources for researchers, clinical microbiologists, and public health authorities engaged in gonorrhea management and resistance containment.
This compound is a novel, first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial DNA gyrase through a unique mechanism of action distinct from other antibiotic classes, including fluoroquinolones, aminocoumarins, and novel bacterial topoisomerase inhibitors [1]. This innovative antibacterial agent demonstrates potent activity against Neisseria gonorrhoeae, including contemporary drug-resistant strains, positioning it as a promising therapeutic option against an infection the U.S. Centers for Disease Control and Prevention (CDC) has designated as an urgent public health threat [1]. With emerging resistance to current last-line treatments (ceftriaxone and azithromycin) and the global dissemination of resistant gonococcal strains, the development of this compound represents a critical advancement in antimicrobial therapy [2].
The establishment of standardized quality control (QC) ranges for antimicrobial susceptibility testing is essential for ensuring the accuracy and reproducibility of results across different laboratories and over time. These ranges define the expected minimum inhibitory concentration (MIC) limits when testing specific ATCC reference strains against an antimicrobial agent, serving as a critical validation tool for laboratory testing methods and reagent performance [1]. The Clinical and Laboratory Standards Institute (CLSI) has developed rigorous guidelines through document M23 for establishing these QC ranges via multi-laboratory studies, which evaluate the reproducibility of antimicrobial susceptibility testing methods using different reagent lots across multiple laboratories over several days [1]. For this compound, these QC ranges are particularly important for supporting phase 3 clinical trials, surveillance studies, and eventual implementation in clinical laboratories.
Following a multi-laboratory, CLSI M23-defined tier 2 study involving eight experienced microbiology laboratories, the CLSI Subcommittee on Antimicrobial Susceptibility Testing approved standardized QC ranges for this compound against several ATCC reference strains [1]. These studies followed established CLSI procedures (M07 and M100) and utilized three different lots of Mueller-Hinton broth media from various manufacturers to account for reagent variability [1]. Each laboratory tested a minimum of 10 replicates of each quality control organism over a minimum of 3 days, generating 30 this compound MIC values per participating laboratory [1]. The established QC ranges for broth microdilution testing are summarized in Table 1.
Table 1: CLSI-Approved Broth Microdilution QC Ranges for this compound
| ATCC Strain | Organism | QC Range (μg/ml) |
|---|---|---|
| ATCC 29213 | Staphylococcus aureus | 0.12 - 0.5 |
| ATCC 29212 | Enterococcus faecalis | 0.25 - 2 |
| ATCC 25922 | Escherichia coli | 1 - 4 |
| ATCC 49619 | Streptococcus pneumoniae | 0.12 - 0.5 |
| ATCC 49247 | Haemophilus influenzae | 0.12 - 1 |
For Streptococcus pneumoniae ATCC 49619 testing, Mueller-Hinton broth was supplemented with 3% lysed horse blood, while for Haemophilus influenzae ATCC 49247, HTM broth was utilized to meet the specific growth requirements of these fastidious organisms [1]. The quality control ranges span three to four two-fold dilutions, reflecting the inherent variability of the broth microdilution method while providing clear boundaries for acceptable test performance.
For the primary target organism Neisseria gonorrhoeae, a separate eight-laboratory study established the agar dilution MIC QC range for this compound against N. gonorrhoeae ATCC 49226 as 0.06 to 0.5 μg/ml [1]. This study utilized three lots of GC agar media from different manufacturers (Difco, Criterion, and Remel) with defined growth supplement [1]. Each laboratory tested five replicates of the organism each day for 2 days, generating 30 this compound agar MIC values [1]. The 57% MIC shoulder present at 0.25 μg/ml indicated the need for a four-dilution quality control range, which was confirmed using the CLSI RangeFinder method [1]. No significant lot-to-lot variability in base media was observed with any of the three agar lots tested [1].
The following diagram illustrates the complete broth microdilution testing workflow for this compound:
This compound stock solution preparation begins with dissolving the antibiotic in dimethyl sulfoxide followed by further dilution with water to achieve a final concentration of 640 μg/ml [1]. The molecular weight of this compound is 487.4 g/mol, and proper aseptic technique must be maintained throughout preparation [1]. For broth media preparation, cation-adjusted Mueller-Hinton broth from multiple manufacturers should be available, with supplementation as needed for fastidious organisms: 3% lysed horse blood for S. pneumoniae and HTM broth for H. influenzae [1]. Media from at least three different lots should be evaluated during validation to account for potential variability.
Inoculum preparation requires using fresh overnight cultures of ATCC reference strains suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 × 10⁸ CFU/mL for most organisms) [1]. This suspension should be further diluted to achieve the final testing inoculum of 5 × 10⁵ CFU/mL in each well of the microdilution panel [3]. For E. coli ATCC 25922, strains can be cryo-preserved at concentrations of 5 × 10⁴ to 5 × 10⁵ CFU/mL using 10% glycerol as a cryoprotectant and stored at -80°C for future use [3].
Microdilution panel preparation involves creating serial two-fold dilutions of this compound in broth media across the 96-well panels, with concentrations spanning the expected QC range and extending beyond it by at least two dilutions on both ends [1]. Panels should be prepared in batches, frozen at -70°C, and shipped to testing laboratories while maintaining the frozen state [1]. For essential oils or other lipophilic compounds, Tween 80 at a final concentration of 0.5% may be added to the broth medium, followed by 30 minutes of sonication and vortex homogenization for 8 minutes to obtain a stable emulsion [3].
The testing procedure follows strict CLSI guidelines [1]. Each well of the prepared microdilution panels is inoculated with 100 μL of the standardized bacterial suspension (5 × 10⁵ CFU/mL final concentration). Positive control wells (inoculum without antibiotic) and negative control wells (sterile media) must be included on each panel [1]. The panels are covered with sterile film and incubated at 35 ± 2°C for 16-20 hours (standard bacteria) or 20-24 hours (S. pneumoniae) in a humid, CO₂-enriched atmosphere when necessary [1]. Following incubation, the MIC endpoint is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism [1]. For additional confirmation, 20 μL of resazurin bacterial growth indicator can be added to wells followed by 30 minutes of incubation; the development of a pink color indicates bacterial growth [4].
Recent surveillance data from the World Health Organization Enhanced Gonococcal Antimicrobial Surveillance Programme (WHO EGASP) demonstrates the exceptional potency of this compound against contemporary clinical isolates of N. gonorrhoeae [2]. This study evaluated 2,993 clinical gonococcal isolates collected from 2021-2024 across eight countries in the WHO Southeast Asian Region (Indonesia, Thailand), Western Pacific Region (Cambodia, the Philippines, Viet Nam), and African Region (Malawi, South Africa, Uganda) [2]. The results revealed a remarkably favorable susceptibility profile, with this compound MICs ranging from 0.001 to 1 mg/L and a modal MIC of 0.032 mg/L [2]. The MIC distribution showed predominantly wild-type characteristics, indicating no significant resistance development in clinical settings to date.
The surveillance data confirmed consistent activity of this compound against gonococcal strains resistant to currently recommended treatments, including ceftriaxone-resistant and azithromycin-resistant isolates [2]. This comprehensive international study provides strong support for the continued clinical development of this compound as a treatment for gonorrhea, although the authors emphasize the need for cautious introduction and continuous international resistance surveillance [2]. The established QC ranges have proven effective in monitoring test performance throughout these extensive surveillance studies.
Table 2: this compound Susceptibility Profile Against Recent Clinical N. gonorrhoeae Isolates (2021-2024)
| Country | Collection Years | Number of Isolates | Modal MIC (mg/L) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|---|---|---|
| Cambodia | 2021-2024 | 482 | 0.064 | 0.002-1 | 0.032-0.064 | 0.064 |
| Indonesia | 2023 | 101 | 0.016 | 0.004-0.064 | 0.016 | 0.032 |
| Thailand | 2021-2023 | 250 | 0.032 | 0.004-0.125 | 0.032 | 0.064 |
| Philippines | 2022-2024 | 843 | 0.032 | 0.001-0.25 | 0.032 | 0.064 |
| Viet Nam | 2021-2023 | 249 | 0.032 | 0.004-0.125 | 0.032 | 0.064 |
| Malawi | 2022-2024 | 121 | 0.032 | 0.008-0.125 | 0.032 | 0.064 |
| South Africa | 2022-2024 | 597 | 0.032 | 0.004-0.25 | 0.032 | 0.064 |
| Uganda | 2022-2024 | 350 | 0.032 | 0.008-0.125 | 0.032 | 0.064 |
Despite the overwhelmingly wild-type susceptibility profile, two isolates from Cambodia demonstrated elevated this compound MICs of 0.5 mg/L and 1 mg/L [2]. Genetic analysis revealed that these isolates harbored the GyrB D429N mutation in the target gene, which has been previously associated with increased this compound MICs in laboratory selection experiments [2]. Additional mutations at positions GyrB K450 and S467 have also been identified as contributing to reduced susceptibility, with S467N occurring as both a first-step mutation that predisposes strains to develop higher MICs and as a second-step mutation [2].
The relationship between these genetic mutations and their impact on this compound susceptibility is illustrated in the following diagram:
A recent global whole genome sequencing-based in silico mining study of 27,151 N. gonorrhoeae genomes from 1928 to 2021 identified only one isolate with a substitution in GyrB D429 (D429V) and no isolates with any GyrB K450 alteration [2]. The GyrB S467N alteration was present in only 0.12% of the studied genomes [2]. These findings confirm that naturally occurring mutations conferring reduced susceptibility to this compound remain exceptionally rare in current global gonococcal populations.
Routine QC testing should include each ATCC reference strain with every run of clinical or surveillance isolates, or at least weekly when using validated and consistent testing conditions [1]. The established QC ranges in Table 1 should be used as the reference for acceptable performance. For N. gonorrhoeae ATCC 49226, the agar dilution MIC range of 0.06 to 0.5 μg/ml should be used, with at least 95% of QC results falling within these limits [1]. When implementing the method for the first time, each laboratory should confirm the QC ranges using their specific reagents and conditions, testing a minimum of 20 replicates over multiple days [1].
Method validation should include comparison against reference methods and assessment of essential performance parameters. In a validation study of broth microdilution for testing essential oils against E. coli ATCC 25922, researchers achieved 100% sensitivity and specificity when comparing broth microdilution to agar dilution methods [3]. The statistical analysis of results should include calculation of sensitivity and specificity using 2×2 contingency tables, with potential application of Chi-Square Tests and Fisher's exact tests to determine if there is independence between the applied methods and their results [4]. This approach ensures that activity determinations do not depend on the specific method applied when following CLSI guidelines.
Several critical factors can influence the accuracy and reproducibility of broth microdilution testing for this compound. For lipophilic compounds, achieving a stable emulsion is essential, requiring the addition of surfactants like Tween 80 or Tween 20 at 0.5% concentration, followed by thorough homogenization through sonication and vortexing [3] [4]. Inoculum density must be carefully controlled, as deviations from the target 5 × 10⁵ CFU/mL can significantly affect MIC results [3]. Incubation conditions—including temperature, atmosphere, and duration—must be strictly maintained according to CLSI standards for each organism type [1].
Common issues during testing may include excessive trailing endpoints, which can be addressed by reading results at complete inhibition of growth or using growth indicators like resazurin [4]. Significant lot-to-lot variability in media or reagents should be investigated, though the original multi-laboratory study with this compound did not observe significant media lot variability [1]. When unexpected QC results occur, laboratories should systematically investigate potential causes including reagent preparation errors, inoculum density issues, incubation condition deviations, or reference strain contamination. Documentation of all testing parameters, including reagent lots, incubation conditions, and individual results, is essential for troubleshooting and maintaining testing quality.
The establishment of standardized QC ranges for this compound against ATCC reference strains through rigorous multi-laboratory studies provides an essential foundation for reliable susceptibility testing during clinical trials and future clinical use [1]. The compatibility of both broth microdilution and agar dilution methods with this compound testing offers flexibility for different laboratory settings and research needs. Recent global surveillance data confirming the potent activity of this compound against contemporary gonococcal isolates, including strains resistant to current therapies, underscores the importance of this novel antibacterial agent in addressing the urgent public health threat of antimicrobial-resistant gonorrhea [2].
As this compound progresses through clinical development and eventual implementation in clinical practice, adherence to these standardized testing protocols and QC ranges will be critical for ensuring accurate susceptibility data, detecting emerging resistance, and preserving the efficacy of this promising new therapeutic option. Laboratories should implement thorough training programs, maintain rigorous quality control systems, and participate in proficiency testing programs to ensure the reliability of their this compound susceptibility testing results.
The general pathway for developing and performing antimicrobial susceptibility testing, based on standardized methods, involves several key stages. The diagram below outlines this process, from preparation to final interpretation.
For zoliflodacin specifically, the agar dilution method is currently the best-validated quantitative technique. One multilaboratory study established a QC range for N. gonorrhoeae ATCC 49226 of 0.06 to 0.5 μg/mL when using this method [1].
Although disk diffusion breakpoints are not yet defined, extensive MIC testing provides reference points for expected susceptibility levels.
Table 1: this compound MIC Quality Control Ranges for Reference Strains [1]
| QC Strain | Agar Dilution MIC Range (μg/mL) |
|---|---|
| Neisseria gonorrhoeae ATCC 49226 | 0.06 - 0.5 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 |
| Enterococcus faecalis ATCC 29212 | 0.25 - 2 |
| Escherichia coli ATCC 25922 | 1 - 4 |
| Streptococcus pneumoniae ATCC 49619 | 0.12 - 0.5 |
| Haemophilus influenzae ATCC 49247 | 0.12 - 1 |
Table 2: In Vitro Susceptibility of N. gonorrhoeae Clinical Isolates to this compound [2]
| Parameter | Value |
|---|---|
| MIC Range | ≤0.002 to 0.25 mg/L |
| MIC50 (2018) | 0.06 mg/L |
| MIC90 (2018) | 0.125 mg/L |
| Study Isolates | 986 (collected 2014-2018) |
| Key Finding | All isolates were inhibited by ≤0.25 mg/L, confirming potent activity against multidrug-resistant strains. |
This is the method used to establish the core QC data for this compound [1].
I hope these detailed notes and consolidated data provide a solid foundation for your research and development work. Should you require further clarification on the methodologies cited, feel free to ask.
Antimicrobial resistance in Neisseria gonorrhoeae represents a critical threat to global public health, compromising the management and control of gonorrhea infections worldwide. The emergence and international spread of extensively drug-resistant (XDR) strains, including those resistant to the current first-line treatment ceftriaxone, have dramatically diminished treatment options and created an urgent need for novel antimicrobials. [1] In response to this pressing challenge, zoliflodacin has been developed as a first-in-class spiropyrimidinetrione antibiotic that inhibits bacterial DNA synthesis through a unique mechanism of action—binding to the GyrB subunit of bacterial DNA gyrase at a site distinct from fluoroquinolone binding sites. [1] This novel target explains its potent activity against multidrug-resistant gonococcal strains, including those resistant to ceftriaxone, ciprofloxacin, and azithromycin. [1] [2]
Recent clinical trials have demonstrated this compound's strong efficacy profile. Phase 3 clinical data presented at IDWeek 2025 showed that a single 3g oral dose of this compound achieved microbiological cure rates of 96.8% in the urogenital evaluable population, demonstrating non-inferiority to the current standard dual therapy of intramuscular ceftriaxone plus oral azithromycin. [2] Importantly, this compound maintained high cure rates (≥91%) across all infection sites (urogenital, rectal, and pharyngeal) and against both ciprofloxacin-resistant and susceptible strains. [2] The FDA has granted this compound Priority Review status with a target action date of December 15, 2025, highlighting its potential importance in addressing the growing threat of antimicrobial-resistant gonorrhea. [2]
The hollow fiber infection model (HFIM) represents a sophisticated in vitro system that bridges the gap between conventional static in vitro models and complex in vivo animal models. This technology enables researchers to simulate human antibiotic pharmacokinetic profiles against bacterial pathogens under dynamic conditions that more closely mimic the in vivo environment. [1] The HFIM system is particularly valuable in antimicrobial development as it allows for precise control of drug concentrations over time, enabling detailed assessment of pharmacodynamic relationships, bacterial killing kinetics, and the emergence of resistance under clinically relevant exposure conditions.
The HFIM operates as a two-compartment system consisting of a central reservoir that connects to hollow fiber cartridges containing semipermeable capillaries. [1] Bacteria are sequestered in the extracapillary space where they are exposed to dynamically changing antibiotic concentrations as the drug permeates through the hollow fiber membranes. A computer-controlled pump system continuously circulates fresh medium through the central reservoir and hollow fiber lumens, simultaneously simulating human pharmacokinetic profiles and removing bacterial waste products. [1] This design enables prolonged bacterial culture under conditions that maintain bacterial viability while allowing precise manipulation of drug exposures, making it ideal for studying time-dependent antimicrobial effects and resistance emergence during extended treatment periods.
Table: Advantages of HFIM Over Traditional Antimicrobial Susceptibility Testing Methods
| Feature | Traditional Static Models | HFIM Dynamic Model |
|---|---|---|
| Drug Exposure | Constant concentrations | Human-like PK profiles |
| Study Duration | Typically 24-48 hours | Up to 7 days or longer |
| Resistance Detection | Limited assessment | Comprehensive evaluation |
| Physiological Relevance | Low | High (waste removal, fresh nutrients) |
| Dosing Regimen Simulation | Single timepoint | Multiple dosing regimens possible |
Begin with comprehensive characterization of N. gonorrhoeae strains, including both fully susceptible (e.g., WHO F) and extensively drug-resistant (e.g., WHO X) reference strains. [1] Determine minimum inhibitory concentrations (MICs) for this compound using agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines on GC agar base supplemented with 1% IsoVitalex. [1] Additionally, perform microbroth dilution method for this compound in triplicate using modified fastidious broth (mFB), the same medium utilized in the HFIM experiments, to ensure consistency between MIC determination and HFIM conditions. [1] For quality control and comprehensive strain characterization, additional antimicrobial susceptibility testing for ceftriaxone, cefixime, ciprofloxacin, and azithromycin should be performed using Etest methodology according to manufacturer instructions. [1]
Prepare bacterial inoculum by growing strains on GC agar plates supplemented with IsoVitalex at 35-37°C in 5% CO₂ for 20-24 hours. Harvest colonies and suspend in mFB medium to achieve a target inoculum of approximately 10⁸ CFU/mL, confirmed by optical density measurement and verified through retrospective plating and colony counting. [1] For HFIM inoculation, dilute the bacterial suspension to approximately 10⁶ CFU/mL in pre-warmed mFB medium, which will serve as the initial bacterial load in the extracapillary space of the hollow fiber system.
Assemble the HFIM system using cellulosic hollow fiber cartridges with appropriate molecular weight cut-off (typically 20-50 kDa) to allow free passage of this compound while retaining bacterial cells in the extracapillary space. [1] Prior to inoculation, sterilize the entire system according to manufacturer recommendations and validate operational parameters including flow rates, temperature maintenance, and aseptic conditions. Load the bacterial inoculum into the extracapillary space of the hollow fiber cartridge, ensuring even distribution throughout the system.
Program the computer-controlled syringe pump to simulate human this compound pharmacokinetic profiles based on previously established parameters from phase 1 clinical trials. [1] For dose-range studies, simulate single oral doses ranging from 0.5g to 8g to establish exposure-response relationships. [1] For dose-fractionation studies, program the system to simulate regimens where the same total daily dose (e.g., 1-4g) is administered as divided doses every 12 hours (q12h) or every 8 hours (q8h) over 24 hours to identify the pharmacodynamically linked index (fAUC/MIC, fCmax/MIC, or fT>MIC). [1] Throughout the experiment, maintain system temperature at 35-37°C to support optimal gonococcal growth while simulating human physiological conditions.
Establish a comprehensive sampling schedule with frequent timepoints, particularly during the initial rapid killing phase (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) followed by less frequent sampling (e.g., daily) through the entire 7-day experiment to monitor for potential regrowth and resistance emergence. [1] At each timepoint, aseptically collect samples from the extracapillary space for quantitative culture, resistance monitoring, and optional drug concentration verification.
For quantitative culture, serially dilute samples in sterile saline and plate onto GC agar plates with and without this compound at 4× the baseline MIC to detect resistant subpopulations. [1] Incubate plates at 35-37°C in 5% CO₂ for 24-48 hours before enumerating colonies. Calculate bacterial density (log₁₀ CFU/mL) and plot against time to generate time-kill curves and determine killing rates. To monitor for resistance development, subculture samples from plates with this compound and determine MICs of resulting colonies using agar dilution methods. [1] Characterize any resistant mutants through genetic analysis, particularly focusing on the GyrB subunit where this compound resistance mutations (e.g., D429N, K450 substitutions) have been previously identified. [1]
The high frequency of gonorrhea and chlamydia co-infections in clinical practice necessitates evaluation of this compound in combination with anti-chlamydial agents such as doxycycline. [3] For combination HFIM studies, prepare bacterial strains as described in section 3.1, including not only reference strains WHO F and WHO X but also strains with pre-existing GyrB mutations (e.g., SE600/18 with GyrB S467N substitution) that may predispose to this compound resistance. [3]
Program the HFIM system to simulate clinically relevant dosing regimens: a single oral dose of this compound (0.5-4g) combined with doxycycline administered as 100mg twice daily (total 200mg/day) for 7 days, reflecting the standard chlamydia treatment course. [3] The doxycycline regimen should simulate human pharmacokinetic parameters, maintaining concentrations above the MIC for Chlamydia trachomatis throughout the treatment period while assessing potential interactions with this compound against N. gonorrhoeae.
Implement an enhanced sampling protocol for combination studies, with particular attention to early timepoints (0-12 hours) to capture potential synergistic or antagonistic interactions between this compound and doxycycline. [3] Sample at 0, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours for comprehensive assessment of bacterial killing and regrowth kinetics.
For resistance monitoring, plate samples on agar plates containing this compound at 4× MIC, doxycycline at 4× MIC, or both antibiotics to detect differential resistance selection. [3] Perform population analysis profiles (PAP) at baseline and endpoint to characterize any changes in susceptibility distributions. For resistant mutants that emerge, determine MICs to both antibiotics and conduct genetic characterization through whole-genome sequencing, with particular focus on mutations in gyrB, parC, parE, and ribosomal binding sites that might affect doxycycline activity. [3] Additionally, evaluate the biological fitness of any resistant mutants through growth rate comparisons with wild-type strains in antibiotic-free medium. [3]
Calculate key pharmacodynamic parameters from time-kill curve data, including kill rate constants during the initial rapid killing phase (0-6.5 hours), time to 99.9% bacterial reduction (3-log kill), and area under the bacterial kill curve (AUBKC). [1] For dose-fractionation studies, correlate these parameters with this compound exposure metrics (fAUC/MIC, fCmax/MIC, fT>MIC) to identify the pharmacodynamically linked index that best predicts antibacterial efficacy. [1]
Table: this compound Pharmacodynamic Parameters from HFIM Studies Against N. gonorrhoeae
| Strain | This compound Dose | Kill Rate Constant (0-6.5h) | Time to 99.9% Reduction | Resistance Emergence |
|---|---|---|---|---|
| WHO F (Susceptible) | 0.5g single dose | Rapid | >24 hours | Observed in failed regimens |
| WHO F (Susceptible) | 2-8g single dose | Rapid | <24 hours | Not observed |
| WHO X (XDR) | 1g single dose | Rapid | Variable (failed in 1/2 experiments) | Observed in failed regimens |
| WHO X (XDR) | 2-8g single dose | Rapid | <24 hours | Not observed |
| WHO X (XDR) | 1g/day fractionated (q12h/q8h) | Initial rapid kill followed by regrowth | Not achieved | Observed |
Determine the this compound pharmacodynamic target for efficacy by comparing achieved exposure metrics (fAUC/MIC, fCmax/MIC) between successful and failed regimens. HFIM studies have demonstrated that single doses >2g are required for reliable eradication of both susceptible and XDR strains and suppression of resistance emergence. [1] The fCmax/MIC ratio appears particularly important based on the superior efficacy of single high doses compared to fractionated regimens delivering the same total daily exposure. [1]
Analyze resistance development by comparing bacterial counts on drug-free versus antibiotic-containing plates throughout the experiment. Calculate the resistance frequency at each timepoint by dividing CFU/mL on antibiotic-containing plates by CFU/mL on drug-free plates. [1] Note any changes in resistance frequency over time, particularly regrowth phases that may indicate selection of resistant subpopulations.
Characterize resistant mutants that emerge during HFIM experiments through comprehensive molecular analysis. For this compound, focus on the quinolone resistance-determining region (QRDR) of gyrB, particularly amino acid positions D429 and K450, where resistance mutations have been previously documented. [1] [3] In combination studies with doxycycline, also monitor for mutations in genes associated with tetracycline resistance. Evaluate the fitness cost of resistance mutations by comparing growth rates of resistant mutants with their wild-type parent strains in antibiotic-free medium. [3]
Several technical considerations are essential for successful HFIM studies with this compound. First, ensure medium compatibility with both the antibiotic and bacterial strain by using modified fastidious broth (mFB), which supports robust gonococcal growth while maintaining this compound stability. [1] Second, validate This compound stability under experimental conditions by periodically sampling the central reservoir and measuring drug concentrations using validated LC-MS/MS methods to confirm maintenance of target concentrations throughout the experiment.
Maintain strict aseptic technique throughout the extended (7-day) experiments to prevent contamination that would compromise results. Include system control arms without antibiotic exposure to verify continued bacterial viability throughout the experiment and exclude non-antibiotic-related bacterial death. Implement comprehensive quality control measures including baseline MIC verification, inoculum verification, and periodic checks of hollow fiber integrity throughout the experiment.
The HFIM serves multiple critical functions in antimicrobial development. For this compound, HFIM studies have been instrumental in establishing the optimal dosing regimen (single dose >2g), identifying exposure targets for efficacy, and characterizing the resistance suppression profile. [1] The model has also proven valuable in exploring combination therapy strategies, such as this compound with doxycycline, where HFIM data demonstrated slightly enhanced efficacy compared to this compound monotherapy without evidence of antagonism. [3]
Furthermore, HFIM data can inform clinical trial design by identifying exposures associated with optimal bacterial killing and resistance suppression across different infection sites. The model's ability to simulate antibiotic concentrations at various body sites (e.g., urogenital, pharyngeal, rectal) provides insights into potential site-specific efficacy, helping to interpret clinical outcomes such as the lower cure rates historically observed for pharyngeal gonorrhea with some antibiotics. [1]
The hollow fiber infection model represents a powerful tool for evaluating the pharmacodynamics of novel antibiotics like this compound against N. gonorrhoeae. Through careful implementation of the protocols described in this document, researchers can generate robust data on bacterial killing kinetics, pharmacodynamic relationships, and resistance emergence under clinically relevant exposure conditions. The HFIM has played a crucial role in defining this compound's optimal dosing strategy as a single oral dose >2g, demonstrating its ability to eradicate both susceptible and extensively drug-resistant gonococcal strains while suppressing resistance development.
As this compound progresses through regulatory review, HFIM data continue to provide valuable insights for its potential clinical use, particularly in combination regimens with doxycycline for treating gonorrhea-chlamydia co-infections. The methodologies outlined in these application notes and protocols provide a framework for continued investigation of this compound and other novel antimicrobials using this sophisticated and physiologically relevant experimental system.
To ensure accurate and reproducible susceptibility testing for this compound, the following quality control (QC) ranges have been established through multilaboratory studies and approved by the CLSI [1].
| QC Strain | Testing Method | Approved QC Range (μg/ml) |
|---|---|---|
| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution | 0.06 - 0.5 [1] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 [1] |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.25 - 2 [1] |
| Escherichia coli ATCC 25922 | Broth Microdilution | 1 - 4 [1] |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.12 - 0.5 [1] |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.12 - 1 [1] |
The QC range for N. gonorrhoeae ATCC 49226 is critical for validating test performance during clinical trials, surveillance, and eventual clinical use [1].
This protocol summarizes the methodology used in key surveillance studies and aligns with CLSI standards M07 and M100 [1] [2].
Recent global surveillance data confirms high susceptibility to this compound. Testing of 2,993 contemporary gonococcal isolates from 2021-2024 showed a modal MIC of 0.032 mg/L and a wild-type MIC range up to 0.125 mg/L for the vast majority of isolates [2]. The table below summarizes key findings from recent studies.
| Parameter | Details |
|---|---|
| Modal MIC (Global Surveillance) | 0.032 mg/L [2] |
| Typical Wild-Type MIC Range | 0.001 - 0.125 mg/L [2] |
| Clinical Efficacy (Phase 3 Trial) | 90.9% microbiological cure (urogenital) with 3 g single oral dose [3] |
| Primary Resistance Mutations | GyrB: D429N, D429V, K450 (substitutions) [4] [2] [5] |
| Pre-disposing Mutation | GyrB: S467N (does not cause resistance alone but predisposes to higher-level resistance) [4] [5] |
Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action, inhibiting bacterial DNA gyrase subunit B (GyrB) and topoisomerase type II, thereby disrupting DNA biosynthesis in bacteria [1] [2]. It is currently under investigation as a promising single-dose oral treatment for uncomplicated gonorrhea, a critical need given the global rise of multidrug-resistant *Neisseria gonorrhoeae*, including strains resistant to third-generation cephalosporins [3] [4]. This document provides detailed pharmacokinetic data, experimental protocols, and pharmacodynamic insights to support researchers and drug development professionals in the clinical advancement of this compound.
The pharmacokinetics of this compound have been characterized in healthy volunteers through phase I clinical trials. Following a single oral dose, the drug is rapidly absorbed, with its exposure increasing in a dose-proportional manner up to 800 mg and less than proportionally at higher doses (800 mg to 4,000 mg) [1]. The major route of elimination is via hepatic metabolism and fecal excretion, with minimal renal clearance of the unchanged drug [1].
Table 1: Key Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Findings | Study Details |
|---|---|---|
| Tmax (Time to Cmax) | 1.5 - 2.3 hours (fasted state) [1] | Single ascending dose study |
| Delayed to 4 - 6 hours with a high-fat meal [3] | 3 g and 4 g granule formulation | |
| Effect of Food | Significant increase in exposure: Cmax ↑ 52-89%; AUC(0-24) ↑ 94-108% [3] | High-fat meal vs. fasted state |
| Elimination Pathway | Feces: ~79.6% (mostly metabolites) [1] | ADME study (3,000 mg dose) |
| Urine: ~18.2% (<5% as unchanged drug) [1] | ADME study (3,000 mg dose) | |
| Metabolism | Extensively metabolized; M3 is major circulating metabolite [1] | ADME study |
The following diagram summarizes the journey of a single oral dose of this compound in the body, highlighting the key pharmacokinetic events and the significant influence of food.
This compound demonstrates concentration-dependent killing against N. gonorrhoeae. Pharmacodynamic (PD) studies using a dynamic Hollow Fiber Infection Model (HFIM) have been critical in identifying the optimal single oral dose that ensures maximal bacterial eradication while suppressing the emergence of resistance [5].
Table 2: Pharmacodynamic Findings from Preclinical and Clinical Studies
| Strain / Context | This compound MIC | Key Findings | Implication for Dosing |
|---|---|---|---|
| Wild-type strains [5] | ≤0.125 mg/L | 2 g single dose effective for eradication and resistance suppression. | ≥2 g dose recommended. |
| Strains with GyrB S467N [5] | 0.25 mg/L | 3-4 g single dose required for eradication; lower doses selected for resistant mutants (GyrB D429N). | ≥3 g dose required. |
| Combination with Doxycycline [4] | Variable | Slightly more effective than this compound monotherapy; suppresses resistance emergence. | Supports co-administration for common gonorrhea-chlamydia co-infections. |
The HFIM methodology allows for precise simulation of human pharmacokinetics to evaluate bacterial killing and resistance emergence.
Objective: To evaluate the efficacy of single oral doses of this compound against N. gonorrhoeae strains with varying levels of susceptibility and to determine the potential for resistance emergence.
Methodology Details:
The workflow for establishing and analyzing these dynamic models is outlined below.
Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of single oral doses of this compound granules for suspension in healthy adult subjects.
Methodology Details:
Objective: To determine the mass balance, metabolic profile, and routes of excretion of this compound and its metabolites after a single oral dose in healthy subjects.
Methodology Details:
The pharmacokinetic and pharmacodynamic data support the development of a single 3 g oral dose of this compound for the treatment of uncomplicated gonorrhea. Key considerations for its clinical use include:
This compound represents a significant advancement in the fight against drug-resistant gonorrhea. The detailed protocols and data summarized in these application notes provide a foundation for its ongoing clinical development and future therapeutic application.
Current research indicates that zoliflodacin shows promise in inhibiting biofilm formation, particularly against Gram-negative pathogens. The table below summarizes the key findings from a recent study.
| Pathogen | MIC Range of this compound | Key Biofilm Finding | Study Details |
|---|---|---|---|
| Acinetobacter baumannii | 2-64 µg/mL (broth microdilution) | Significant biofilm inhibition at sub-MIC values [1] | Study tested 15 clinical Gram-negative isolates and 3 standard strains [1] |
| Neisseria gonorrhoeae | ≤0.002 to 0.25 µg/mL (agar dilution) [2] | Research focus is on its primary bactericidal action rather than biofilm inhibition for this indication [3] | Potent activity against multidrug-resistant strains; primary endpoint in clinical trials is microbiological cure [4] [5] |
The following diagram outlines a general workflow for a biofilm formation inhibition assay, adaptable for testing this compound based on common methods in the field [6] [7].
Here is a detailed protocol, adapted from general biofilm formation inhibition assays and the specific methodology used to evaluate this compound [6] [1] [7].
Calculate the percentage of biofilm formation inhibition using the following formula [6]:
% Inhibition = [1 - (ODtreated / ODcontrol)] × 100
Where ODtreated is the mean OD of wells with this compound, and ODcontrol is the mean OD of the untreated bacterial growth control wells.
Antimicrobial resistance in Neisseria gonorrhoeae is a critical global health threat, compromising the management and control of gonorrhea. The emergence of strains resistant to last-line options like ceftriaxone and azithromycin has necessitated the development of novel antimicrobials and the optimization of current treatments [1]. Zoliflodacin, a first-in-class spiropyrimidinetrione inhibitor of bacterial DNA gyrase B, has shown high promise in late-stage clinical development for treating uncomplicated gonorrhea [1] [2]. Recent phase III clinical trials demonstrated its non-inferiority to the recommended ceftriaxone-plus-azithromycin dual therapy [1].
Given the high frequency of co-infections with other sexually transmitted infections like chlamydia, this compound will likely be administered alongside doxycycline, a first-line treatment for chlamydia [1]. This application note summarizes the pharmacodynamic evaluation of this compound in combination with doxycycline, providing researchers and drug development professionals with synthesized data and methodologies based on contemporary dynamic in vitro models.
This compound represents a novel class of type II topoisomerase inhibitors with a unique mechanism of action. It specifically targets the GyrB subunit of bacterial DNA gyrase, a distinct binding site from fluoroquinolones that target GyrA and ParC [2] [3]. This unique mode of binding results in potent bactericidal activity against N. gonorrhoeae, including multidrug-resistant and extensively drug-resistant (XDR) strains [2]. This compound exhibits linear pharmacokinetics and good oral bioavailability, making it an excellent candidate for oral therapy [2].
Doxycycline is a second-generation tetracycline that exerts a bacteriostatic effect by disrupting bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA from attaching to the acceptor site on the mRNA-ribosome complex [1].
While no clinical this compound-resistant N. gonorrhoeae isolates have been reported to date, in vitro studies have selected for resistant mutants containing nonsynonymous mutations in amino acid codons D429 or K450 of GyrB [2] [3]. Additionally, strains with a GyrB S467N substitution, while not fully resistant, appear predisposed to developing higher-level resistance as a second-step mutation [3]. Overexpression of the MtrC-MtrD-MtrE efflux pump can also further increase the MICs of this compound [3].
Contemporary research has evolved from traditional static synergy models (like checkerboard and time-kill curves) to more physiologically relevant dynamic Hollow Fiber Infection Models (HFIM) that more accurately simulate human pharmacokinetics.
The following diagram illustrates the generalized workflow for evaluating antibiotic combinations using the Hollow Fiber Infection Model:
Recent HFIM studies have demonstrated that the combination of this compound and doxycycline is slightly more effective than this compound monotherapy in killing N. gonorrhoeae and suppressing the emergence of this compound resistance [1]. The dynamic HFIM approach revealed that:
When suboptimal this compound doses (0.5-1g) were used with doxycycline, gonococcal mutants with increased this compound MICs emerged, containing GyrB D429N and the novel GyrB T472P substitutions. Importantly, both mutants showed impaired biofitness compared to their parent strains [1].
The table below summarizes the efficacy of this compound monotherapy against different N. gonorrhoeae strains, as determined by HFIM studies:
Table 1: this compound Monotherapy Efficacy Against N. gonorrhoeae Strains
| N. gonorrhoeae Strain | Relevant Characteristics | This compound MIC (mg/L) | Successful Eradication Dose | Resistance Emergence with Suboptimal Dosing |
|---|---|---|---|---|
| WHO F | Susceptible to all relevant antimicrobials | Not specified | ≥2g single dose [2] | Observed with 0.5-1g doses [1] |
| WHO X | Extensively drug-resistant (including ceftriaxone-resistant) | Not specified | ≥2g single dose [2] | Observed with 0.5-1g doses [1] |
| SE600/18 | Clinical strain with GyrB S467N substitution | 0.25 [3] | ≥3g single dose [3] | GyrB D429N mutants selected with 0.5-2g doses [3] |
| SE600/18-D429N | In vitro selected mutant with additional GyrB D429N | 2 [3] | Not eradicated by any regimen (up to 8g) [3] | Not applicable |
Table 2: this compound-Doxycycline Combination Therapy vs this compound Monotherapy
| Treatment Regimen | Strain | Eradication Achieved | Resistance Emergence | Experimental Model |
|---|---|---|---|---|
| This compound 0.5g + Doxycycline 100mg BID (7 days) | WHO F | Yes [1] | Not observed | HFIM |
| This compound 0.5g monotherapy | WHO F | No [2] | Observed | HFIM |
| This compound 2g + Doxycycline 100mg BID (7 days) | WHO X | Yes [1] | Not observed | HFIM |
| This compound 2g monotherapy | WHO X | Yes [2] | Not observed | HFIM |
| This compound 2g + Doxycycline 100mg BID (7 days) | SE600/18 | Yes [1] | Not observed | HFIM |
| This compound 2g monotherapy | SE600/18 | No [3] | GyrB D429N mutants selected | HFIM |
The following diagram illustrates the key considerations for clinical implementation of this compound-based therapies based on HFIM findings:
Dynamic HFIM studies demonstrate that This compound in combination with doxycycline is slightly more effective than this compound monotherapy for eradicating N. gonorrhoeae and suppressing the emergence of resistance. The combination therapy successfully eradicated both antimicrobial-susceptible and extensively drug-resistant gonococcal strains, including those with predisposing GyrB mutations, when appropriate this compound doses (≥2-3g) were administered.
These findings support the clinical use of this compound-doxycycline combination therapy for gonorrhea, particularly in cases of suspected or confirmed gonorrhea-chlamydia coinfection. Future development may benefit from diagnostics capable of identifying strains with resistance-predisposing gyrB mutations to guide optimal treatment selection.
FAQ 1: What is the current global susceptibility of N. gonorrhoeae to zoliflodacin? Multiple studies indicate that most circulating clinical isolates of N. gonorrhoeae are fully susceptible to this compound.
Table 1: Susceptibility of N. gonorrhoeae to this compound in Recent Studies
| Study Population/Context | Number of Strains | This compound MIC Range (µg/mL) | Non-susceptibility Rate (MIC ≥0.5 µg/mL) | Source |
|---|---|---|---|---|
| Clinical isolates (Hyogo, Japan, 2015-2022) | 147 | Data not specified | 39.5% (58/147 strains) | [1] |
| Global genome database (PathogenWatch) | 12,493 | Not applicable (genomic study) | 0% (no known resistance mutations detected) | [2] |
| In vitro wild-type strains | Various | ≤0.002 to 0.25 | Not applicable | [2] |
FAQ 2: Which specific GyrB mutations are confirmed to confer this compound resistance? Resistance is primarily linked to point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrB gene. The table below lists the key mutations identified through in vitro selection experiments [2] [3] [4].
Table 2: Key GyrB Mutations Associated with this compound Resistance
| Amino Acid Substitution | Reported MIC for Mutants (µg/mL) | Fold Increase in MIC | Experimental Context & Notes |
|---|---|---|---|
| D429N | 2 - ≥4 | 4 to 16-fold | Frequently selected in vitro; also emerges as a secondary mutation in strains with S467N [3] [4]. |
| K450N/T | Data not specified | 4 to 16-fold | Identified through in vitro selection [2]. |
| S467N | 0.25 (alone) | -- | Considered a first-step mutation that predisposes to higher-level resistance; requires a second mutation (e.g., D429N) for full resistance [3]. |
| M464R | ≥4 | 8 to 64-fold | Novel mutation identified in laboratory-evolved commensal Neisseria [4]. |
| T472P | ≥4 | 8 to 64-fold | Novel mutation identified in laboratory-evolved commensal Neisseria [4]. |
FAQ 3: How can we induce and study this compound resistance in the laboratory? A standard protocol involves serial passage of bacteria on agar plates containing sub-inhibitory to increasing concentrations of this compound [4].
FAQ 4: Can this compound resistance be transferred from other bacteria? Yes, horizontal gene transfer is a potential pathway. A 2024 study demonstrated that gyrB mutations conferring this compound resistance can be transformed from commensal Neisseria species (e.g., N. mucosa, N. subflava) into N. gonorrhoeae [4].
FAQ 5: What are the critical experimental considerations for MIC testing?
The tables below summarize the drug's profile and the primary resistance mechanisms under investigation.
Table 1: Zoliflodacin Profile
| Feature | Description |
|---|---|
| Drug Class | First-in-class spiropyrimidinetrione antibiotic [1] |
| Mechanism of Action | Inhibits bacterial DNA replication by targeting the GyrB subunit of DNA gyrase (Topoisomerase IIA); no cross-resistance with other antibiotic classes [1] [2] |
| Administration | Single-dose, oral therapy for uncomplicated gonorrhoea [1] |
| Clinical Status | Phase III trial completed; under regulatory review by FDA (PDUFA date: Dec 2025) [1] |
| Efficacy (Phase III) | Microbiological cure rates: 90.9% (urogenital), 79.2% (pharyngeal), 87.3% (rectal) [1] |
Table 2: Investigated Resistance Mechanisms in *N. gonorrhoeae*
| Mechanism | Key Mutations (in gyrB) | Evidence Level & Notes |
|---|---|---|
| Spontaneous Mutation | D429N, K450T, S467N [3] | Selected in vitro; associated with 8 to 64-fold MIC increases [3]. |
| Novel Mutations | M464R, T472P [3] | Selected in vitro in commensal Neisseria; located in the QRDR [3]. |
| Transformation from Commensal *Neisseria* | Uptake of mutated gyrB from species like N. mucosa and N. subflava [3] | Demonstrated in vitro; considered a potential pathway for clinical resistance emergence [3]. |
The following diagram illustrates the primary hypothesized pathway for the emergence and detection of this compound resistance.
For researchers monitoring resistance, here are the core methodologies cited in recent literature.
This is the foundational protocol for assessing susceptibility.
This protocol is used to study the potential for resistance development under selective pressure.
This advanced model more accurately simulates human pharmacokinetics and pharmacodynamics (PK/PD).
While clinical failure data is absent, expert discussions and guidelines for managing resistant gonorrhea provide a framework.
Table 3: Strategies for Managing Suspected Resistance
| Scenario | Recommended Action | Rationale & Considerations |
|---|
| Suspected Treatment Failure | 1. Report to local public health authorities within 24h. 2. Consult an infectious disease/STI expert. 3. Obtain isolate for culture & AST. 4. Consider alternative regimens [4]. | Confirmed failure is defined as persistent infection after treatment where re-infection is excluded. A positive NAAT or culture 2–3 weeks post-treatment is indicative [4]. | | Current Alternative Regimens | Gentamicin (240 mg IM) + Azithromycin (2 g PO) Ertapenem (1 g IM/IV for 3 days) Spectinomycin (2 g IM) + Azithromycin (2 g PO) [4] | Note: Gentamicin and spectinomycin have poor efficacy for pharyngeal infections, the site of most documented ceftriaxone failures [4]. | | Future this compound Stewardship | Potential use as second-line therapy for confirmed treatment failures, or as first-line in regions with high (e.g., ≥5%) ceftriaxone resistance [5]. | This requires enhanced AMR surveillance and, ideally, the availability of rapid point-of-care tests to guide therapy [5]. |
1. What is the clinical significance of the GyrB S467N and D429N substitutions? The GyrB S467N and D429N substitutions are critical determinants of resistance to the first-in-class spiropyrimidinetrione antibiotic, zoliflodacin [1] [2].
2. How do these mutations relate to resistance against other antibiotic classes? It is crucial to distinguish the resistance mechanisms for different antibiotic classes that target DNA gyrase.
3. What methodologies are used to study these resistance mechanisms? Research on this compound resistance employs both phenotypic and genotypic methods, with advanced models to simulate human treatment.
Pharmacodynamic Data from Key HFIM Studies The table below summarizes quantitative findings on how this compound dosing affects strains with different GyrB mutations [1] [2].
| Bacterial Strain | GyrB Substitution(s) | This compound MIC (mg/L) | Simulated Single Oral Dose | Outcome in HFIM |
|---|---|---|---|---|
| SE600/18 | S467N | 0.25 | 0.5 g, 1 g, 2 g | Treatment failure; selection of resistant mutants (D429N) |
| SE600/18 | S467N | 0.25 | 3 g, 4 g | Successful eradication; no growth recovered |
| SE600/18-D429N | S467N + D429N | 2.0 | 2 g, 3 g, 4 g, 6 g | Treatment failure; strain not eradicated |
| SE600/18-D429N | S467N + D429N | 2.0 | 4 g, 6 g, 8 g (q12h, fractionated) | Treatment failure; strain not eradicated |
Workflow: From Susceptibility Testing to Resistance Confirmation The following diagram outlines a logical pathway for investigating and confirming this compound resistance in a laboratory setting.
Here are the answers to common experimental questions, based on current research.
Q1: What is the primary goal of using HFIM to study this compound? The primary goal is to dynamically simulate human pharmacokinetics to identify the optimal single oral dose of this compound that achieves both effective eradication of Neisseria gonorrhoeae and suppression of resistance emergence. This helps bridge the gap between static in vitro studies and clinical trials [1] [2].
Q2: Which bacterial strains are critical for these resistance suppression studies? It is crucial to use a panel of strains with varying resistance backgrounds and genetic predispositions. Key reference strains include [1] [2]:
Q3: What are the key this compound dosing findings from HFIM studies? HFIM dose-range experiments have identified that a single dose of 2-4 grams is effective for eradication and resistance suppression, while lower doses often fail [1] [2]. The table below summarizes the outcomes for a 4g single dose against different strains, including in combination with doxycycline.
| Gonococcal Strain | This compound MIC (mg/L) | 4g this compound Monotherapy Outcome (7-day) | 4g this compound + Doxycycline Outcome (7-day) |
|---|---|---|---|
| WHO F | 0.125 [2] | Eradicated [2] | Eradicated [1] |
| WHO X | 0.125 [2] | Eradicated [2] | Eradicated [1] |
| SE600/18 | 0.25 [1] | Information missing | Eradicated [1] |
Q4: How does combination with Doxycycline impact resistance? Combining this compound with doxycycline (100 mg twice daily for 7 days) can enhance bacterial killing and improve resistance suppression compared to this compound monotherapy. For example, a 2g single dose of this compound combined with doxycycline eradicated both the WHO X and SE600/18 strains without selecting for resistant populations. However, suboptimal doses (0.5-1g) in combination can still select for mutants (e.g., GyrB D429N and T472P), though these mutants often have impaired biofitness [1].
Q5: Which resistance mutations are typically selected in HFIM experiments? When regimens fail, the selected mutants often have mutations in the GyrB subunit of DNA gyrase, which is this compound's target. Commonly observed mutations include D429N, K450N, and the novel T472P. The MICs of this compound for these mutants can increase significantly (e.g., from 0.25 mg/L to 4-8 mg/L) [1] [2].
Below is a generalized methodology for conducting an HFIM dose-ranging study for this compound, synthesized from the cited research [1] [2].
1. Bacterial Strain Preparation
2. HFIM System Setup
3. Pharmacokinetic Simulation
4. Sample Collection and Analysis
5. Data Analysis
The following diagram illustrates the logical workflow of an HFIM experiment and the potential resistance pathways that are investigated.
To ensure successful experiments, keep these points in mind:
| Amino Acid Substitution in GyrB | Resulting MIC (µg/mL) | Notes / Context |
|---|---|---|
| D429N [1] [2] | ≥ 4 [1] | A primary, well-characterized mutation leading to high-level resistance; also reported as D429N in other nomenclature [2]. |
| S467N [1] | Information Missing | A primary, well-characterized mutation leading to high-level resistance. |
| K450T [2] | Information Missing | A primary, well-characterized mutation leading to high-level resistance. |
| M464R [1] | Information Missing | A novel mutation identified during in vitro serial passage. |
| T472P [1] | Information Missing | A novel mutation identified during in vitro serial passage. |
| Mutations at positions 28/29 [1] | 2 | Located outside the Quinolone Resistance-Determining Region (QRDR); associated with low-level resistance. |
Here are detailed methodologies for key experiments used to study this compound resistance.
This protocol is used to simulate the selection of resistant mutants under antibiotic pressure [1].
Key Steps:
The HFIM simulates human antibiotic pharmacokinetics to study bacterial killing and resistance emergence over time [2].
Key Steps:
This protocol assesses whether resistance can be transferred from a resistant donor to a susceptible recipient via natural transformation [1].
Key Steps:
Q1: Our in vitro serial passage is not inducing resistance. What could be wrong?
Q2: What is the critical dosing threshold to prevent resistance in pharmacodynamic models?
Q3: Can this compound resistance emerge indirectly?
gyrB mutations under this compound pressure. This resistant DNA can then be naturally transformed into N. gonorrhoeae, conferring decreased susceptibility [1]. This is a potential pathway for clinical resistance emergence.
The following table summarizes the key findings from recent studies regarding efflux pump involvement in this compound resistance.
| Aspect | Key Findings | Reference / Strain Context |
|---|---|---|
| Involvement of Efflux Pumps | The MtrCDE efflux pump can increase MICs of this compound. | Neisseria gonorrhoeae [1] |
| AdeIJK (RND pump) overexpression is a known resistance mechanism for other antibiotics in A. baumannii. | Acinetobacter baumannii (for context on RND pumps) [2] | |
| Primary Resistance Mechanism | Amino acid substitutions in GyrB (D429, K450, S467) are the dominant and most significant mechanism of reduced susceptibility and resistance. | Clinical and in-vitro selected mutants [1] |
| Susceptibility Data | This compound shows lower non-susceptibility rates (39.5%) compared to fluoroquinolones (65.3%-83.7%) in clinical isolates. | 147 clinical isolates of N. gonorrhoeae [3] |
Q1: What is the primary mechanism of this compound resistance I should investigate first? You should first sequence the quinolone resistance-determining region (QRDR) of the gyrB gene. Mutations at amino acid positions D429 and K450 are strongly linked to high-level this compound resistance in laboratory studies. Another mutation, S467N, does not confer high-level resistance on its own but predisposes the strain to develop further resistance (e.g., D429N) [1].
Q2: How can I confirm if an efflux pump is contributing to reduced this compound susceptibility in my bacterial isolates? You can perform a resistance reversal assay using an Efflux Pump Inhibitor (EPI). A significant decrease (e.g., a 4-fold or greater reduction) in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of a known EPI is strong evidence of efflux pump activity. Note that no EPIs are currently approved for clinical use, but they are valuable research tools [4] [2].
Q3: Are there specific bacterial strains that are pre-disposed to developing this compound resistance? Yes, strains harboring the GyrB S467N substitution appear to be at higher risk. Research in a Hollow Fiber Infection Model (HFIM) showed that a strain with this mutation readily selected for a second-site mutation (D429N) upon this compound treatment, leading to clinical resistance. Strains with wild-type GyrB showed a lower propensity for resistance development [1].
Protocol 1: Differentiating Target Mutation from Efflux-Mediated Resistance
This workflow helps you determine the primary cause of resistance in your isolates.
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
This protocol details how to test for efflux pump involvement.
The search results indicate that the role of efflux pumps in this compound resistance is not yet fully characterized. Most studies focus on target-site mutations. Your research can contribute significantly by:
| Strain Profile | This compound Dose (Single Oral) | Experimental Outcome (Eradication & Resistance Suppression) | Key Findings & Notes |
|---|---|---|---|
| Wild-type & most clinical strains [1] | 0.5 g / 1 g | Failed; did not eradicate infection and selected for resistant mutants. | Suboptimal doses are a risk for resistance development. |
| ≥ 2 g | Successful; achieved eradication with no resistance observed. | Considered the minimum effective dose for susceptible strains [1]. | |
| Strains with pre-existing GyrB S467N mutation (predisposed to resistance) [2] | 2 g | Failed; did not eradicate and selected for resistant mutants (e.g., with additional D429N mutation). | Strains with this mutation are rare but require higher dosing [2]. |
| ≥ 3 g | Successful; achieved eradication of the predisposed strain. | A 3 g dose is recommended to cover these higher-risk strains [2]. | |
| Combination with Doxycycline (for gonorrhea/chlamydia co-infection) [3] | 0.5 g + Doxycycline | Partially Effective; eradicated some strains but selected for resistant mutants at this low this compound dose. | Slightly more effective than this compound 0.5 g monotherapy. |
| 2 g + Doxycycline | Successful; eradicated tested strains (including WHO X) with no resistance. | Combination therapy may enhance efficacy and provide a larger resistance barrier for complex cases [3]. |
To generate the data in the table, researchers used advanced pharmacodynamic models. Here are the core methodologies for monitoring resistance emergence.
The HFIM is a dynamic in vitro system that mimics human antibiotic pharmacokinetics to study bacterial killing and resistance emergence over time [1].
This workflow for the Hollow Fiber Infection Model can be visualized as follows:
This methodology investigates the potential for resistance to be acquired from other bacterial species [4].
Understanding how resistance arises is crucial for troubleshooting experiments.
Here are answers to some anticipated frequently asked questions, based on recent studies.
Q: Why is combination therapy for this compound being investigated? A: The primary reason is to suppress the emergence of resistance. While this compound has a low propensity for resistance on its own, combining it with another antimicrobial agent can further reduce the frequency of resistant mutant selection [1] [2]. Additionally, since gonorrhea and chlamydia co-infections are common, this compound is likely to be administered with anti-chlamydial agents like doxycycline in clinical practice [1].
Q: Does doxycycline inhibit this compound's activity? A: This depends on the experimental model. Early static in vitro models (like 6-hour time-kill curves) suggested that doxycycline could decrease the kill rate of this compound [1] [2]. However, more sophisticated dynamic hollow-fiber infection model (HFIM) studies, which better simulate human infection and pharmacokinetics, found that the combination was slightly more effective than this compound monotherapy both in killing N. gonorrhoeae and in suppressing resistance emergence [1] [3].
Q: What are the known resistance mechanisms for this compound?
A: Resistance is primarily mediated by mutations in the gene encoding the DNA gyrase subunit B (gyrB). The most common substitutions identified in laboratory studies include D429N, K450T/N, and S467N [2] [4]. A novel mutation, T472P, has also been associated with resistance emerging under suboptimal dosing in combination therapy [1].
The table below summarizes key quantitative findings from two critical studies on this compound combinations.
| Combination / Study Focus | Experimental Model | Key Findings on Resistance Suppression | Citation |
|---|---|---|---|
| This compound + Doxycycline | Dynamic Hollow-Fiber Infection Model (HFIM) | Combination therapy was slightly more effective than monotherapy. A 2g single dose of this compound with doxycycline eradicated strains and suppressed resistant populations for 7 days. | [1] [3] |
| This compound + 6 other antimicrobials | Checkerboard Assays & Time-Kill Curves | All combinations showed low frequency of this compound-resistance mutations. The frequency was further reduced in combinations compared to this compound alone. | [2] |
| Resistance Evolution in Commensal Neisseria | Serial Passage & In-vitro Transformation | This compound resistance can be induced in commensal Neisseria spp. and this resistance can be transferred to N. gonorrhoeae via transformation, highlighting a potential pathway for clinical resistance. | [4] |
Here are the core methodologies used in the cited research, which can serve as a starting point for your own experimental protocols.
The following diagram maps the logical relationship between key research questions and the experimental models used to answer them in the context of this compound combination therapy.
Here are answers to some frequently asked questions about this compound resistance:
What is the primary mechanism of this compound resistance?
Resistance is primarily linked to single-point mutations in the gyrB subunit of DNA gyrase, specifically in the Quinolone Resistance-Determining Region (QRDR) [1]. The most characterized and significant mutations are D429N, K450T, and S467N [1] [2]. These mutations reduce the drug's ability to bind to its target.
Can this compound resistance be transferred from other bacteria? Yes, in vitro studies confirm that resistance can be transferred from commensal Neisseria species (e.g., N. mucosa, N. subflava) to N. gonorrhoeae via natural transformation [1]. This is a potential pathway for the emergence of clinical resistance.
What is the current global susceptibility of N. gonorrhoeae to this compound? Recent global surveillance (2021-2024) of 2,993 isolates from eight countries shows exceptionally high susceptibility. The modal MIC was 0.032 mg/L, and the MIC₉₀ (the concentration that inhibits 90% of isolates) was only 0.064 mg/L [2]. Only two isolates with elevated MICs (0.5 and 1 mg/L), both from Cambodia and harboring the GyrB D429N mutation, have been identified [2].
Here are detailed methodologies for key experiments cited in the literature.
This method is used to induce decreased antibiotic susceptibility in bacterial strains under laboratory pressure [1].
This protocol demonstrates the horizontal gene transfer of resistance genes from commensal Neisseria to N. gonorrhoeae [1].
gyrB amplicon containing the resistance mutation via PCR.gyrB amplicon from the donor in a transformation buffer.gyrB mutation from the donor DNA.The tables below summarize key quantitative findings from recent studies.
Table 1: this compound Non-Susceptibility Rates in N. gonorrhoeae (2015-2022, Japan) This study of 147 isolates defined non-susceptibility as MIC ≥ 0.5 µg/mL (Intermediate) and used a reference MIC of ≥ 4 µg/mL for Resistant [3].
| Drug | Non-Susceptible Rate | Resistant (R) Rate | Intermediate (I) Rate | Susceptible (S) Rate |
|---|---|---|---|---|
| This compound | 39.5% (58/147) | Not specified | Not specified | 60.5% (89/147) |
| Ciprofloxacin | 80.3% (118/147) | 71.4% (105/147) | 8.8% (13/147) | 19.7% (29/147) |
| Sitafloxacin | 65.3% (96/147) | Not specified | Not specified | 34.7% (51/147) |
| Ceftriaxone | 0% (0/147) | 0% (0/147) | 0% (0/147) | 100% (147/147) |
Table 2: Global this compound MIC Distribution (2021-2024) Data from 2,993 isolates collected in eight countries across three WHO regions [2].
| Parameter | Value |
|---|---|
| Total Isolates | 2,993 |
| MIC Range | 0.001 - 1 mg/L |
| Modal MIC | 0.032 mg/L |
| MIC₅₀ | 0.032 mg/L |
| MIC₉₀ | 0.064 mg/L |
| Isolates with MIC ≥ 0.5 mg/L | 2 (0.067%) |
The following diagrams outline the logical workflows for the key experimental protocols.
What is the evidence for a fitness cost in this compound-resistant mutants? Research using dynamic Hollow-Fiber Infection Model (HFIM) has demonstrated that mutants with increased this compound Minimum Inhibitory Concentrations (MICs) exhibit impaired growth. For instance, the this compound-resistant mutant SE600/18-D429N (with a GyrB D429N substitution) was "substantially less fit" than its parent strain in an HFIM over 7 days [1]. Another study found that mutants with GyrB D429N and a novel GyrB T472P substitution also had "impaired biofitness" [2] [3].
Which specific mutations are linked to both resistance and fitness costs? The fitness cost appears to be linked to specific amino acid substitutions in the GyrB gene. The table below summarizes key mutations identified in in vitro studies.
| Mutation | Effect on this compound MIC | Observed Fitness Cost |
|---|---|---|
| GyrB D429N (as a second-step mutation) [1] | Increases MIC (e.g., from 0.25 mg/L to 2 mg/L) [1] | Substantially impaired fitness [1] |
| GyrB T472P [2] [3] | Increases MIC | Impaired biofitness [2] [3] |
| GyrB S467N (as a first-step mutation) [1] | Does not cause resistance (MIC = 0.25 mg/L) but predisposes to further resistance [1] | Not reported to have a significant fitness cost on its own [1] |
The following workflow outlines the key steps for assessing the fitness of this compound-resistant mutants using an HFIM, based on established methodologies [1].
Key Steps Explained:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No resistant subpopulations are selected during HFIM. | The this compound dose is too high, causing complete eradication. | Simulate sub-therapeutic doses (e.g., 0.5g or 1g) to create selective pressure for resistance [1]. |
| Resistant mutants show no significant fitness defect. | The specific mutation (e.g., GyrB S467N alone) may not carry a high cost. The cost might be conditional [1]. | Test the mutant in a competitive growth experiment against the wild-type strain in the HFIM over multiple generations. |
| Inconsistent bacterial counts in HFIM samples. | Biofilm formation in the hollow-fiber cartridge or sampling error. | Ensure a high flow rate for the diluent to minimize biofilm and use rigorous, consistent sampling techniques [5] [6]. |
| Feature | Zoliflodacin | Ceftriaxone + Azithromycin |
|---|---|---|
| Regimen | Single 3g oral dose [1] [2] | 500mg intramuscular ceftriaxone + 1g oral azithromycin [1] [2] |
| Mechanism of Action | First-in-class spiropyrimidinetrione; inhibits bacterial DNA replication by targeting GyrB subunit of DNA gyrase [1] [3] | Ceftriaxone: β-lactam antibiotic inhibits cell wall synthesis. Azithromycin: Macrolide antibiotic inhibits protein synthesis [4]. |
| Urogenital Cure Rate (Micro-ITT) | 90.9% [1] | 96.2% [1] |
| Pharyngeal Cure Rate | 79.2% [1] | 78.6% [1] |
| Rectal Cure Rate | 87.3% [1] | 88.6% [1] |
| Activity vs. Resistant Strains | High cure rates against ciprofloxacin-resistant N. gonorrhoeae [1] [2] | Remains effective, but rising global resistance to both drugs is the rationale for developing new therapies [3]. |
| Key Advantage | Single-dose oral administration; novel mechanism with no known cross-resistance [1] [3] | Established, widely available regimen [1]. |
The following details the methodology behind the key data cited above, providing context for the results.
The distinct mechanisms of action of these treatments are a critical differentiator, especially in the context of antimicrobial resistance. The diagram below illustrates these pathways.
Diagram: Mechanisms of Action Comparison. This compound targets DNA gyrase to block replication, a novel target compared to the protein synthesis and cell wall synthesis inhibition of the established regimen.
| Trial Aspect | Zoliflodacin (Single 3g oral dose) | Ceftriaxone (500mg IM) + Azithromycin (1g oral) |
|---|---|---|
| Primary Endpoint: Urogenital Cure (micro-ITT) | 90.9% (n=744) [1] | 96.2% (n=744) [1] |
| Urogenital Cure (Evaluable Population) | 96.8% [2] | 100% [3] |
| Treatment Difference (95% CI) | -5.31% (95% CI: -8.65%, -1.38%) (Met non-inferiority margin of 12%) [1] | | | Rectal Infection Cure Rate | 87.3% (micro-ITT) [4] | 88.6% (micro-ITT) [4] | | Pharyngeal Infection Cure Rate | 79.2% (micro-ITT) [4] | 78.6% (micro-ITT) [4] | | Cure in Ciprofloxacin-Resistant Urogenital Infections | 96.6% (346/358) [5] | Not Applicable |
The data presented above comes from a pivotal global Phase 3 randomized, controlled, open-label non-inferiority trial (NCT03959527) [2] [1].
Gepotidacin is another first-in-class oral antibiotic in development for uncomplicated gonorrhea. The table below compares it with this compound based on available data.
| Feature | This compound | Gepotidacin |
|---|---|---|
| Drug Class | Spiropyrimidinetrione [3] | Triazaacenaphthylene [3] |
| Mechanism of Action | Inhibits bacterial DNA gyrase (GyrB subunit); novel binding site with no cross-resistance to fluoroquinolones [5] [3] | Inhibits bacterial DNA gyrase (GyrA) and Topoisomerase IV; novel binding site distinct from fluoroquinolones [3] |
| Dosing Regimen | Single 3g oral dose [1] | Two 3g oral doses, 10-12 hours apart [3] |
| Phase 3 Urogenital Cure Rate | 90.9% (micro-ITT) [1] | 92.6% (vs. 91.2% for comparator) [3] |
| Regulatory Status (as of 2025) | Under FDA Priority Review; PDUFA date of Dec 15, 2025 [2] | Under FDA Review; PDUFA date also in Dec 2025 [4] |
The following diagram illustrates the novel mechanism of action that underlies this compound's efficacy against resistant bacteria.
This unique mechanism of action, which differs from all other antibiotic classes, explains the lack of cross-resistance and its high efficacy against multidrug-resistant strains, including ciprofloxacin-resistant N. gonorrhoeae [5] [3].
The Phase 3 data robustly positions this compound as a potential transformative therapeutic option. Its primary advantages for the field include:
| Analysis Population / Infection Site | Zoliflodacin (3g single oral dose) | Ceftriaxone (500mg IM) + Azithromycin (1g oral) | Source / Context |
|---|---|---|---|
| Urogenital (micro-ITT) [1] | 90.9% | 96.2% | Primary efficacy endpoint; non-inferiority met. |
| Urogenital (Evaluable Population) [2] [3] | 96.8% | 100% | Subgroup analysis; difference: 3.16% (95% CI: 1.1%-5.14%). |
| Rectal (Evaluable Population) [3] | 95.8% | 100% | Secondary efficacy endpoint. |
| Pharyngeal (Evaluable Population) [3] | 91.3% | 95.7% | Secondary efficacy endpoint. |
| Urogenital, by Ciprofloxacin Resistance [2] [4] | This compound Cure Rate | Notes |
|---|---|---|
| Ciprofloxacin-Resistant Strains | 96.6% (346/358) | Consistent efficacy against resistant strains. |
| Ciprofloxacin-Susceptible Strains | 97.4% (113/116) | Comparable performance regardless of susceptibility. |
The data presented above comes from a pivotal global Phase 3 randomized controlled trial (NCT03959527) sponsored by the Global Antibiotic Research & Development Partnership (GARDP) with support from Innoviva Specialty Therapeutics [2].
The following diagram illustrates this compound's unique mechanism of action and the key supporting experiments that inform its clinical use.
For researchers and drug development professionals, the data suggests several key points:
| Feature | This compound | Gepotidacin |
|---|---|---|
| Antibiotic Class | Spiropyrimidinetrione [1] [2] | Triazaacenaphthylene [1] [3] |
| Mechanism of Action | Inhibits bacterial DNA gyrase (GyrB subunit); unique binding site prevents cross-resistance with fluoroquinolones [1] [2] | Inhibits bacterial DNA replication by interacting with GyrA and ParC subunits; distinct binding site from fluoroquinolones [1] [3] |
| Dosage Regimen | Single 3 g oral dose [1] [2] | Two 3 g oral doses, 10-12 hours apart [1] [3] |
| Phase 3 Urogenital Cure Rate (micro-ITT) | 90.9% [1] [2] | 92.6% [3] [4] |
| Comparator Cure Rate (Ceftriaxone+Azithromycin) | 96.2% [1] [2] | 91.2% [3] [4] |
| Pharyngeal Cure Rate | 79.2% [2] | Data not fully available in search results |
| Rectal Cure Rate | 87.3% [2] | Data not fully available in search results |
| Activity Against Resistant Strains | Effective against multi-drug resistant, extensively drug-resistant, and ciprofloxacin-resistant strains [1] [5] | Effective against drug-resistant strains, including those with resistance to ceftriaxone and azithromycin [1] [3] |
| Common Adverse Events | Headache, GI events (well-tolerated, safety profile comparable to comparator) [1] | GI events (e.g., diarrhea, nausea); higher rate of adverse events than comparator but mostly mild/moderate [1] [3] |
| FDA Status (as of 2025) | Under Priority Review; PDUFA date: December 15, 2025 [2] [6] | Under regulatory review for gonorrhea; already approved for uncomplicated urinary tract infection (uUTI) [2] [4] |
For researchers, the methodologies and detailed findings from pivotal studies are critical.
The diagrams below illustrate the distinct mechanisms of action and potential resistance pathways for these two novel antibiotics, based on current research.
| Feature | Zoliflodacin (Single 3g oral dose) | Ceftriaxone (500mg IM) + Azithromycin (1g oral) |
|---|---|---|
| Overall Safety Profile | Generally well-tolerated [1] [2] | Generally well-tolerated [1] |
| Common Adverse Events | Gastrointestinal issues (e.g., diarrhea, nausea) [3] [4]; Headache [3] | Information missing |
| Rate of Adverse Events | 46.2% [5] | 46.4% [5] |
| Serious Adverse Events | None reported in the trial [2] [5] | Information missing |
| Urogenital Cure Rate (micro-ITT) | 90.9% [1] [5] | 96.2% [1] [5] |
| Urogenital Cure Rate (Evaluable Population) | 96.8% [6] [7] | 100% [6] [7] |
| Activity Against Ciprofloxacin-Resistant Strains | 96.6% cure rate in urogenital infection [8] [6] | Information missing |
For fellow researchers, the key experimental protocols from the pivotal Phase 3 trial (NCT03959527) are detailed below.
This compound is a first-in-class spiropyrimidinetrione antibiotic with a novel mechanism of action, which underlies its safety and efficacy profile [1] [3].
Its unique target, the GyrB subunit of DNA gyrase, is distinct from the binding sites of fluoroquinolones (which target GyrA) and other antibiotic classes. This novel target is the primary reason for the lack of cross-resistance with other antibiotics, including fluoroquinolones, and contributes to its low propensity for resistance development in vitro [1] [3] [9].
| Infection Site | Microbiological Cure (Zoliflodacin) | Microbiological Cure (Ceftriaxone + Azithromycin) | Treatment Difference (95% CI) |
|---|---|---|---|
| Urogenital (Primary Endpoint) | 90.9% | 96.2% | -5.31% (-8.65%, -1.38%)* |
| Rectal | 95.8% | 100% | -4.2% |
| Pharyngeal | 91.3% | 95.7% | -4.4% |
| Urogenital (Ciprofloxacin-Resistant) | 96.6% | 97.4% (CIP-Susceptible) | - |
*The trial met its pre-specified non-inferiority margin of 12%, confirming this compound's statistical non-inferiority [1] [2].
Supporting the clinical trial results, global surveillance studies show that this compound maintains potent activity against contemporary gonococcal strains, including those resistant to current therapies.
A study of 2,993 isolates from eight countries across three WHO regions found:
This compound's activity was unaffected by resistance mechanisms to other drug classes:
This compound is a first-in-class spiropyrimidinetrione that inhibits bacterial DNA replication by targeting the GyrB subunit of bacterial DNA gyrase. This site is distinct from the target of fluoroquinolones (GyrA), explaining the lack of cross-resistance [1] [2].
The following diagram illustrates its unique mechanism and the primary experimental workflow for inducing and analyzing resistance.
While current clinical resistance is exceedingly rare, in vitro studies have identified potential pathways.
The FDA has granted this compound Priority Review, with a target action date of December 15, 2025 [5].